4(3H)-Quinazolinone
Description
4-Hydroxyquinazoline is a natural product found in Hydrangea febrifuga, Streptomyces, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUDYFKZYBWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Record name | 4-quinazolinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049412 | |
| Record name | 4-Hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-36-1 | |
| Record name | 4(1H)-Quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyquinazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the 4(3H)-Quinazolinone Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4(3H)-quinazolinone scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring. This privileged structure is of significant interest in medicinal chemistry due to its presence in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] The stability of the quinazolinone nucleus has made it a popular framework for the development of novel therapeutic agents.[3] Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects.[1] This guide provides a comprehensive overview of the this compound core, including its synthesis, biological activities with quantitative data, key signaling pathways, and detailed experimental protocols.
Chemical Properties and Synthesis
The this compound structure allows for substitutions at various positions, primarily at the 2 and 3 positions, which significantly influences its biological activity. A strong lactam-lactim tautomerism is a key chemical feature of the this compound core.
The synthesis of the this compound core can be achieved through several methods, with the Niementowski reaction being one of the most common. This reaction typically involves the condensation of anthranilic acid with an amide. Other synthetic routes often utilize anthranilic acid derivatives, such as esters or amides, and can involve intermediates like 2-substituted benzoxazin-4-ones.
General Synthetic Workflow
A common synthetic strategy for producing 2,3-disubstituted 4(3H)-quinazolinones is depicted below. This workflow starts with the acylation of anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, which then reacts with an amine to form the final quinazolinone product.
Biological Activities
The versatility of the this compound scaffold has led to the discovery of derivatives with a wide range of biological activities. The following sections summarize the key findings in major therapeutic areas.
Anticancer Activity
This compound derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell signaling, such as receptor tyrosine kinases and tubulin polymerization.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| EGFR Inhibitors | |||
| Compound 6d | NCI-H460 (Lung) | 0.789 | |
| Erlotinib analog | A431 | 0.005 | |
| Compound 8b | EGFR-TK | 0.00137 | |
| Tubulin Polymerization Inhibitors | |||
| Compound 101 | MCF-7 (Breast) | 0.34 | |
| Compound 101 | CA46 (Burkitt's lymphoma) | 1.0 | |
| Naphthyl 39 | HT29 (Colon) | <0.05 | |
| General Cytotoxic Agents | |||
| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |
| Compound 22a | HT-29 (Colon) | 7.23 | |
| Compound A3 | PC3 (Prostate) | 10 | |
| Compound A3 | MCF-7 (Breast) | 10 | |
| Compound 3d | HeLa (Cervical) | 10 | |
| Compound 3e | T98G (Glioblastoma) | 12 |
Antimicrobial Activity
Derivatives of this compound have been extensively studied for their antibacterial and antifungal properties. These compounds have shown efficacy against a range of pathogenic microorganisms, including drug-resistant strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Antibacterial | |||
| Hydrazone derivative 4a | E. coli | 4 | |
| Hydrazone derivative 4a | S. aureus | 8 | |
| Pyrazole derivative 5a | E. coli | 1 | |
| Pyrazole derivative 5a | S. aureus | 2 | |
| Compound 27 | MRSA | ≤0.5 | |
| Antifungal | |||
| Hydrazone derivative 4a | C. albicans | 2 | |
| Hydrazone derivative 4a | M. phaseolina | 8 | |
| Pyrazole derivative 5a | C. albicans | 4 |
Anti-inflammatory Activity
Several this compound derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | In vivo/In vitro Assay | ED50 / IC50 | Reference |
| Compound 4 | COX-2 Inhibition | IC50: 0.33 µM | |
| Compound 6 | COX-2 Inhibition | IC50: 0.40 µM | |
| Compound 5 | Carrageenan-induced paw edema | ED50: 50.3 mg/kg | |
| Compound 11b | Carrageenan-induced paw edema | Significant activity |
Key Signaling Pathways
EGFR Inhibition Pathway
A significant number of anticancer this compound derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. These compounds typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling.
Tubulin Polymerization Inhibition
Another important anticancer mechanism for this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.
Synthesis of this compound (Niementowski Reaction)
Objective: To synthesize the parent this compound core from anthranilic acid and formamide (B127407).
Materials:
-
Anthranilic acid
-
Formamide
-
Sand bath or heating mantle
-
Beaker
-
Stirring rod
-
Filtration apparatus
-
Methanol (B129727) for recrystallization
Procedure:
-
In a flask, combine anthranilic acid (0.1 mol) and formamide (0.5 mol).
-
Heat the mixture on a sand bath at 150-160 °C for 6-8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from methanol to obtain pure this compound.
Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
Objective: To synthesize 2,3-disubstituted-4(3H)-quinazolinone derivatives from anthranilic acid in a multi-step process.
Step 1: Synthesis of N-Acyl Anthranilic Acid
-
Dissolve anthranilic acid in a suitable solvent (e.g., pyridine).
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride) to the solution while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water and acidify to precipitate the N-acyl anthranilic acid.
-
Filter, wash with water, and dry the product.
Step 2: Synthesis of 2-Substituted-benzoxazin-4-one
-
Reflux the N-acyl anthranilic acid with acetic anhydride for 2-3 hours.
-
Remove the excess acetic anhydride under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., petroleum ether) to induce crystallization.
-
Filter and dry the benzoxazin-4-one derivative.
Step 3: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone
-
Dissolve the 2-substituted-benzoxazin-4-one in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Add the desired primary amine (e.g., aniline) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., amoxicillin)
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The this compound core structure represents a highly versatile and pharmacologically significant scaffold in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to attract considerable research interest. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working on the development of novel therapeutics based on this promising heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more potent this compound-based drug candidates.
References
The 4(3H)-Quinazolinone Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone structural motif, a bicyclic heterocycle composed of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutic agents.[2][3] Found in over 200 naturally occurring alkaloids and numerous synthetic compounds, the this compound core has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4] This guide provides a comprehensive technical overview of the this compound scaffold, encompassing its synthesis, mechanisms of action, therapeutic applications, and key experimental protocols.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern. A prevalent and classical approach is the Niementowski synthesis, which involves the condensation of anthranilic acid with an appropriate amide. However, numerous modern and efficient methods have been developed to enhance yield, purity, and substrate scope.
A common and versatile strategy involves the initial formation of a 2-substituted-1,3-benzoxazin-4-one intermediate from anthranilic acid and an acyl chloride or acid anhydride. This intermediate is then reacted with a primary amine or other nitrogen nucleophile to yield the corresponding 2,3-disubstituted-4(3H)-quinazolinone.
Experimental Protocol: Synthesis of 2-Phenyl-3-(substituted-phenyl)-4(3H)-quinazolinones
This protocol outlines a general procedure for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a class of compounds with significant biological activities.
Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid (1 equivalent) and benzoyl chloride (1.2 equivalents) in pyridine (B92270) is stirred at room temperature.
-
The reaction mixture is then heated under reflux for a specified time until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
-
Upon cooling, the mixture is poured into ice-cold water.
-
The precipitated solid, 2-phenyl-3,1-benzoxazin-4-one, is filtered, washed with a sodium bicarbonate solution to remove unreacted acid, and then with water.
-
The crude product is recrystallized from a suitable solvent like ethanol (B145695) to afford the pure benzoxazinone (B8607429) intermediate.
Step 2: Synthesis of 2-Phenyl-3-(substituted-phenyl)-4(3H)-quinazolinone
-
A mixture of 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) and a substituted aniline (B41778) (1 equivalent) is heated in glacial acetic acid under reflux.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-phenyl-3-(substituted-phenyl)-4(3H)-quinazolinone derivative.
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Mechanism of Action and Key Signaling Pathways
The diverse pharmacological effects of this compound derivatives stem from their ability to modulate a variety of biological targets and signaling pathways crucial for cell growth, proliferation, and survival.
Anticancer Activity
A significant focus of research on 4(3H)-quinazolinones has been in the field of oncology. These compounds have been shown to exert their anticancer effects through several mechanisms:
-
Tubulin Polymerization Inhibition: Certain 2-styryl-4(3H)-quinazolinones act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division. By disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.
-
Kinase Inhibition: The this compound scaffold is a key component of several clinically approved and investigational kinase inhibitors. These compounds often target the ATP-binding site of kinases involved in cancer cell signaling.
-
Epidermal Growth Factor Receptor (EGFR): Gefitinib and erlotinib (B232) are examples of EGFR tyrosine kinase inhibitors that contain the quinazoline (B50416) core. They are effective in treating non-small cell lung cancer with specific EGFR mutations.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is another mechanism by which this compound derivatives exhibit anticancer activity. By blocking the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.
-
Phosphoinositide 3-kinase (PI3K): Idelalisib, a this compound-containing drug, is a selective inhibitor of the p110δ isoform of PI3K, a critical component of the PI3K/Akt signaling pathway that promotes cell survival and proliferation in certain B-cell malignancies.
-
-
Other Mechanisms: this compound derivatives have also been reported to inhibit other cancer-related targets, including topoisomerase and tankyrase.
The following diagrams illustrate some of the key signaling pathways targeted by this compound derivatives.
Caption: PI3K/Akt Signaling Pathway and Inhibition by 4(3H)-Quinazolinones.
Caption: Ras/Raf/MEK/ERK (MAPK) Signaling Pathway and EGFR Inhibition.
Caption: Wnt/β-catenin Signaling Pathway.
Antibacterial Activity
The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. This compound derivatives have shown promise in this area, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), such as PBP2a in MRSA, which are essential for bacterial cell wall synthesis.
Therapeutic Applications and Quantitative Data
The broad biological activity of the this compound scaffold has led to the development of numerous compounds with therapeutic potential across various disease areas. The following tables summarize some of the quantitative data for representative this compound derivatives.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | EGFR | 0.033 | |
| Erlotinib | EGFR | 0.002 | |
| Lapatinib | EGFR/HER2 | 0.01/0.013 | |
| Compound 5d | VEGFR-2 | 0.117 | |
| Compound 5p | VEGFR-2 | 0.117 | |
| Compound A3 | PC3 (Prostate) | 10 | |
| Compound A3 | MCF-7 (Breast) | 10 | |
| Compound A3 | HT-29 (Colon) | 12 | |
| Compound 5c | HT29 (Colon) | 5.53 |
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 27 | S. aureus ATCC 29213 | ≤0.5 | |
| Compound 27 | Vancomycin-resistant S. aureus | ≤0.5 | |
| Compound 15 | S. aureus ATCC 29213 | 0.03 | |
| Compound 16 | S. aureus ATCC 29213 | 0.003 | |
| Compound 6y | S. aureus USA300 JE2 (MRSA) | 0.3 |
Table 3: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound ID | Assay | ED₅₀ (mg/kg) / % Inhibition | Reference |
| Compound 5 | Carrageenan-induced paw edema | 50.3 | |
| Compound 8 | Carrageenan-induced paw edema | 50.3 | |
| Compound 13 | Carrageenan-induced paw edema | 50.3 | |
| Compound 11b | Carrageenan-induced rat paw edema | Significant activity |
Key Experimental Protocols for Biological Evaluation
The biological activity of this compound derivatives is assessed using a variety of in vitro and in vivo assays. Below are detailed protocols for some of the key experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP (1 mM) and glycerol (B35011) (10%).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel (B517696) for polymerization promotion or nocodazole (B1683961) for inhibition).
-
Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every 60 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.
Experimental Protocol: VEGFR-2 Kinase Assay
This assay determines the inhibitory activity of compounds against the VEGFR-2 kinase.
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for VEGFR-2.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, a vehicle control, and a positive control inhibitor.
-
Kinase Reaction: Add recombinant VEGFR-2 enzyme to each well to initiate the kinase reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, or an antibody-based method (ELISA) that detects the phosphorylated peptide.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Experimental and Logical Workflows
The development of new drugs based on the this compound scaffold follows a structured workflow, from initial design and synthesis to preclinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid
Introduction
4(3H)-Quinazolinone and its derivatives are a prominent class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The quinazolinone scaffold is a core structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral activities. The versatility of this scaffold has led to the development of several blockbuster drugs. This guide provides a detailed overview of the fundamental synthetic routes to the this compound core, starting from the readily available precursor, anthranilic acid. The methodologies, experimental protocols, and quantitative data for key synthetic strategies are presented to serve as a comprehensive resource for researchers and professionals in the field.
Core Synthetic Strategies
The synthesis of the this compound ring system from anthranilic acid can be broadly categorized into a few key strategies. The most classical and direct approach is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. Another prevalent and versatile method proceeds through a 2-substituted-1,3-benzoxazin-4-one intermediate, which allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone ring. Furthermore, one-pot multi-component reactions have emerged as efficient alternatives, offering streamlined access to a variety of quinazolinone derivatives.
I. Niementowski Reaction: Condensation of Anthranilic Acid with Formamide (B127407)
The Niementowski reaction is a cornerstone in quinazolinone synthesis, first described in 1895. In its most basic form, it involves the thermal condensation of anthranilic acid with an excess of formamide to yield the parent this compound.[1] This reaction can be performed using conventional heating or, more recently, under microwave irradiation to significantly reduce reaction times and improve yields.[2][3]
Reaction Scheme:
Quantitative Data Summary:
| Method | Reagents | Temperature | Time | Yield | Reference |
| Conventional Heating | Anthranilic acid, Formamide (5 eq.) | 150-160 °C | 6-8 h | 61% | [2] |
| Microwave Irradiation | Anthranilic acid, Formamide (5 eq.) | - (270 W power) | 10 min | 87% | [2] |
| Clay Catalysis (MW) | Anthranilic acid, Formamide (5 eq.), Clay | - | - | High |
Experimental Protocols:
Protocol 1: Conventional Heating Method
-
A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated on a sand bath at 150-160 °C for 8 hours.
-
After heating, the reaction mixture is allowed to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is washed thoroughly with water and then dried.
-
Recrystallization from methanol (B129727) affords pure this compound as a shiny white powder.
Protocol 2: Microwave-Assisted Green Method
-
In a Pyrex beaker, anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) are mixed thoroughly.
-
The beaker is covered with an inverted funnel and placed in a microwave oven.
-
The mixture is irradiated in two stages:
-
First stage: 30% power (270 W) for 5 minutes, followed by a 15-minute interval without irradiation.
-
Second stage: Further irradiation for 5 minutes at the same power.
-
-
The reaction mixture is cooled, and the solid product is worked up as described in the conventional method.
Logical Workflow for Niementowski Synthesis of this compound
Caption: Workflow for the synthesis of this compound via the Niementowski reaction.
II. Synthesis via Benzoxazinone (B8607429) Intermediate
A highly versatile two-step method for synthesizing 2,3-disubstituted 4(3H)-quinazolinones involves the initial formation of a 2-substituted-1,3-benzoxazin-4-one intermediate. This is typically achieved by acylating anthranilic acid with an acyl chloride or an acid anhydride (B1165640) (e.g., acetic anhydride). The resulting benzoxazinone is then reacted with a primary amine or other nitrogen nucleophiles to yield the desired quinazolinone. This approach allows for the systematic variation of substituents at both the C2 and N3 positions of the quinazolinone core.
Reaction Scheme:
Step 1: Formation of Benzoxazinone Anthranilic Acid + Acylating Agent --(Dehydration)--> 2-Substituted-1,3-benzoxazin-4-one
Step 2: Ring Transformation to Quinazolinone 2-Substituted-1,3-benzoxazin-4-one + Amine --(Condensation)--> 2,3-Disubstituted-4(3H)-quinazolinone
Quantitative Data Summary for a Representative Synthesis:
| Step | Reactants | Solvent | Conditions | Yield | Reference |
| 1 | 5-Bromoanthranilic acid, 4-Chlorobutyryl chloride | Dimethylformamide | Room Temp, 3 h | 79% | |
| 1a | Intermediate from Step 1, Acetic anhydride | - | Heating, 1 h | 62% | |
| 2 | Benzoxazinone intermediate, Amine | DMF or Ethanol | Reflux | High |
Experimental Protocols:
Protocol 3: Synthesis of a Benzoxazinone Intermediate
-
To a solution of 5-bromoanthranilic acid (0.069 mol, 15 g) in dimethylformamide (35 ml), 4-chlorobutyryl chloride (0.075 mol, 9 ml) is added dropwise while stirring at room temperature.
-
The mixture is stirred for 3 hours at room temperature.
-
The reaction mixture is then poured into water, leading to the formation of a precipitate.
-
The N-acyl anthranilic acid precipitate is collected by filtration, washed with water, and dried under reduced pressure.
-
The dried N-acyl anthranilic acid (0.018 mol, 6 g) is dissolved in acetic anhydride (180 ml) and heated for 1 hour with vigorous stirring to effect cyclization to the benzoxazinone.
-
The solvent (acetic anhydride) is removed by distillation under reduced pressure to yield the crude benzoxazinone intermediate.
Protocol 4: Synthesis of a Tricyclic this compound from a Benzoxazinone Intermediate
-
The crude benzoxazinone intermediate from the previous step is condensed with a chosen amine (e.g., hydrazine, primary amine) in a suitable solvent such as DMF or ethanol.
-
The reaction mixture is refluxed until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by precipitation and filtration.
-
The crude product is then purified by recrystallization.
Signaling Pathway Diagram for the Benzoxazinone Route
Caption: Two-step synthesis of 4(3H)-quinazolinones via a benzoxazinone intermediate.
III. Other Synthetic Approaches
While the Niementowski reaction and the benzoxazinone route are foundational, other methods offer alternative pathways to the this compound core.
-
One-Pot, Three-Component Synthesis: This approach involves the condensation of anthranilic acid, an orthoester (such as triethyl orthoformate), and an amine in a single reaction vessel. This method is highly efficient and allows for the rapid generation of a library of substituted quinazolinones. Microwave irradiation in the presence of a catalyst has been shown to produce high yields in short reaction times.
-
Reaction with Isothiocyanates: The reaction of anthranilic acid with various isothiocyanates provides a direct route to 2-mercapto-3-substituted-4(3H)-quinazolinones. These intermediates can be further functionalized at the sulfur atom, expanding the chemical diversity of the resulting compounds.
The synthesis of the this compound core from anthranilic acid is a well-established field with a variety of robust and versatile methods. The choice of synthetic route depends on the desired substitution pattern, the scale of the reaction, and the available resources. The classical Niementowski reaction offers a direct route to the parent compound, while the benzoxazinone intermediate pathway provides a flexible platform for creating diverse analogues. Modern techniques, such as microwave-assisted synthesis and multi-component reactions, have further enhanced the efficiency and environmental friendliness of these transformations, ensuring that the this compound scaffold remains a vital component in the ongoing quest for novel therapeutic agents.
References
The Niementowski Quinazoline Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Niementowski quinazoline (B50416) synthesis, a cornerstone in heterocyclic chemistry, offers a direct pathway to construct the quinazolinone scaffold, a privileged structure in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the reaction's core mechanism, detailed experimental protocols, a comparative analysis of classical and modern synthetic approaches, and a discussion of its scope and limitations.
Core Mechanism: A Stepwise Annulation
The Niementowski quinazoline synthesis is fundamentally the condensation reaction between an anthranilic acid and an amide to yield a 4-oxo-3,4-dihydroquinazoline (also known as a quinazolinone).[1] The reaction is typically performed at elevated temperatures (130-150 °C).[2] The established mechanism proceeds through several key intermediates:
-
Schiff Base Formation: The initial step involves the nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of the amide. Subsequent dehydration leads to the formation of a Schiff base (an N-acylimine intermediate).
-
Intramolecular Cyclization: The Schiff base then undergoes an intramolecular cyclization. The lone pair of electrons on the nitrogen atom of the former amide attacks the carboxylic acid group of the anthranilic acid moiety.
-
Dehydration: The resulting cyclic intermediate readily loses a molecule of water to form the stable, aromatic quinazolinone ring system.
An alternative mechanistic pathway has been proposed under acidic or basic conditions, which involves an initial intermolecular condensation followed by the formation of the imine intermediate.[3] However, the intramolecular cyclization of the Schiff base is the more widely accepted mechanism under neutral, thermal conditions.[3]
Experimental Protocols
Classical Method
The traditional Niementowski synthesis involves the direct heating of the reactants, often without a solvent or in a high-boiling solvent like acetic acid.
General Procedure:
-
A mixture of the appropriate anthranilic acid (1.0 equivalent) and the amide (1.0-1.2 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
If a solvent is used, glacial acetic acid (5-10 mL per gram of anthranilic acid) is added.
-
The reaction mixture is heated to reflux (typically 130-150 °C) for 1.5 to 6 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into cold water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).
Microwave-Assisted Synthesis
Modern variations of the Niementowski synthesis often employ microwave irradiation to accelerate the reaction, typically leading to shorter reaction times and improved yields.
General Procedure:
-
A mixture of the anthranilic acid (1.0 equivalent) and the amide (1.0-1.2 equivalents) is placed in a microwave-safe reaction vessel.
-
A high-boiling solvent such as ethylene (B1197577) glycol or a solid support like acidic alumina (B75360) or montmorillonite (B579905) K-10 can be used. Solvent-free conditions are also common.
-
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) and power (e.g., 60 W) for a short duration (typically 4-40 minutes).
-
After irradiation, the vessel is cooled to room temperature.
-
The product is isolated by adding water to the reaction mixture and collecting the precipitate by filtration.
-
Purification is achieved by recrystallization from an appropriate solvent.
Quantitative Data: A Comparative Analysis
The efficiency of the Niementowski synthesis can be significantly influenced by the reaction conditions and the nature of the substrates. Microwave-assisted protocols generally demonstrate a marked improvement in both reaction time and yield compared to classical heating methods.
| Anthranilic Acid Derivative | Amide/Thienopyrimidine Derivative | Method | Reaction Time | Yield (%) | Reference |
| Substituted Anthranilic Acids | 4-chloro-5,6-disubstituted thieno-[2,3-d]-pyrimidine | Classical (Reflux in Acetic Acid) | 1.5 h | 52-78 | |
| Substituted Anthranilic Acids | 4-chloro-5,6-disubstituted thieno-[2,3-d]-pyrimidine | Microwave (140 W in Acetic Acid) | 10 min | 75-92 | |
| Anthranilic Acid | Formamide (B127407) | Classical (130-150 °C) | 6 h | - | |
| Anthranilic Acid | Formamide | Microwave (60 W) | 20 min | 59 | |
| Substituted Anthranilic Acids | Various aromatic and heteroaromatic carboxylic acids and amines | Classical (Reflux in Pyridine) | 6-8 h | 68-81 | |
| Substituted Anthranilic Acids | Various aromatic and heteroaromatic carboxylic acids and amines | Microwave (400-500 W, neat) | 4-5 min | 82-94 |
Scope and Limitations
The Niementowski quinazoline synthesis is a versatile method applicable to a range of substituted anthranilic acids and amides. Electron-donating or -withdrawing groups on the anthranilic acid ring are generally well-tolerated. The amide component can also be varied, although formamide is commonly used to install a hydrogen at the 2-position of the quinazolinone.
Limitations and Side Reactions:
-
Harsh Conditions: The classical method often requires high temperatures and long reaction times, which can be a limitation for sensitive substrates.
-
Byproduct Formation: A common side reaction is the formation of a quinazolinone byproduct when the cyclization occurs via the carbonyl group of the amide. Using an excess of formamide can help to favor the formation of the desired quinazoline.
-
Substrate Scope: While generally broad, the reaction may be less efficient with sterically hindered anthranilic acids or amides.
-
Low Yields with Certain Substrates: The reaction of anthranilic acid with certain aldehydes, like heptaldehyde, at high temperatures has been reported to give minimal yields.
Strategies to overcome these limitations include the use of microwave irradiation, which allows for shorter reaction times and often cleaner reactions, and the careful control of reaction parameters such as pH and reactant stoichiometry. The use of catalysts like acidic alumina, silica (B1680970) gel, or montmorillonite K-10 can also improve yields and reaction rates, particularly in microwave-assisted procedures.
References
The Expanding Chemical Frontier of 4(3H)-Quinazolinones: A Technical Guide for Drug Discovery
For Immediate Release
In the dynamic landscape of medicinal chemistry, the 4(3H)-quinazolinone scaffold has emerged as a privileged structure, consistently demonstrating a remarkable breadth of biological activities. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, exploring the rich chemical space of this compound derivatives. It provides a comprehensive overview of their synthesis, diverse biological applications with a focus on anticancer and antibacterial activities, and the intricate structure-activity relationships that govern their therapeutic potential. This guide aims to equip researchers with the foundational knowledge and detailed methodologies to navigate and exploit this promising chemical space for the discovery of novel therapeutic agents.
Synthetic Strategies: Building the Quinazolinone Core
The versatility of the this compound scaffold is mirrored in the numerous synthetic routes developed for its construction. The most prevalent and classical approach commences with anthranilic acid or its derivatives. A general and widely adopted synthetic pathway involves a multi-step process, which is outlined below.
General Synthetic Workflow
Biological Activities and Structure-Activity Relationships
This compound derivatives have been extensively investigated for a wide array of pharmacological activities, with particularly promising results in the fields of oncology and infectious diseases.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of this compound derivatives against various cancer cell lines. Many of these compounds exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are prominent targets for this class of compounds. Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor growth and angiogenesis.
The antiproliferative activity of a range of this compound derivatives against various cancer cell lines is summarized in the tables below.
Table 1: Anticancer Activity of 2,3-Disubstituted-4(3H)-quinazolinone Derivatives
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 3d | 2-(benzylidenehydrazinyl)-3-(4-chlorophenyl) | HeLa | 10 | [1] |
| 3e | 2-(benzylidenehydrazinyl)-3-(4-bromophenyl) | T98G | 12 | [1] |
| 3h | 2-(benzylidenehydrazinyl)-3-(p-tolyl) | T98G | 22 | [1] |
| 3a | 2-(benzylidenehydrazinyl)-3-phenyl | HL60 | 21 | [1] |
| 3a | 2-(benzylidenehydrazinyl)-3-phenyl | U937 | 30 | [1] |
| 22a | Specific this compound derivative | MDA-MB-231 | 3.21 | |
| 22a | Specific this compound derivative | HT-29 | 7.23 |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 2i | CDK2 | 0.173 | |
| 3i | CDK2 | 0.177 | |
| 3i | HER2 | 0.079 | |
| 2h | EGFR | 0.102 | |
| 2i | EGFR | 0.097 | |
| 6d | EGFR | 0.069 | |
| 8b | EGFR | 0.00137 | |
| 2j | VEGFR-2 | 0.247 | |
| 3g | VEGFR-2 | 0.294 | |
| 3i | VEGFR-2 | 0.257 |
Antibacterial Activity
The emergence of multidrug-resistant bacteria has spurred the search for novel antibacterial agents. This compound derivatives have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs).
Table 3: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | S. aureus ATCC 29213 | 2 | |
| 73 | S. aureus ATCC 29213 | ≤ 4 | |
| QNZ 4-AgNP | E. coli K1 | - | |
| QNZ 6-AgNP | E. coli K1 | - | |
| QNZ 4-AgNP | S. pyogenes | - | |
| QNZ 6-AgNP | S. pyogenes | - |
Experimental Protocols
General Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone Derivatives
This multi-step procedure is a representative method for the synthesis of a variety of 2,3-disubstituted-4(3H)-quinazolinones.
-
Step 1: N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acid chloride (e.g., butyryl chloride) to yield the corresponding N-acyl anthranilic acid.
-
Step 2: Benzoxazinone Ring Formation: The N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to facilitate cyclization and form a 2-substituted-3,1-benzoxazin-4-one intermediate.
-
Step 3: Quinazolinone Ring Formation: The benzoxazinone intermediate is subsequently refluxed with a primary amine or hydrazine to yield the 2,3-disubstituted-4(3H)-quinazolinone.
-
Step 4-6: Further Modifications: The core quinazolinone structure can be further modified through subsequent reactions like bromination and reaction with various nucleophiles to introduce additional diversity.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
-
Materials: Recombinant Human EGFR (kinase domain), appropriate kinase assay buffer, ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Serially dilute the test compounds in an appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the diluted compounds. c. Add the EGFR enzyme solution to each well. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the signal (e.g., luminescence for ADP production) using a plate reader. g. Calculate the IC50 values by plotting the percent inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells. d. Solubilize the formazan crystals with the solubilization solution. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 values.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Materials: Bacterial strains (e.g., S. aureus), appropriate broth medium (e.g., Mueller-Hinton broth), and 96-well microtiter plates.
-
Procedure: a. Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension. c. Include positive (bacteria only) and negative (broth only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). e. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive core structure for medicinal chemists. The data and protocols presented in this guide underscore the significant potential of 4(3H)-quinazolinones in the development of new anticancer and antibacterial drugs. Further exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield the next generation of innovative therapies.
References
The Synthetic Alchemy of 4(3H)-Quinazolinones: A Technical Guide to Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and forming the backbone of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis of this compound natural product analogs, offering detailed experimental protocols, a comprehensive summary of quantitative biological data, and visualizations of key signaling pathways and experimental workflows.
I. Synthetic Strategies for the this compound Core
The construction of the this compound skeleton can be achieved through several synthetic routes, ranging from classical methods to modern, more efficient protocols. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Niementowski Reaction
One of the most traditional and straightforward methods is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide at elevated temperatures.[1]
Experimental Protocol: Microwave-Assisted Niementowski Reaction [2]
-
In a microwave-transparent vessel, combine anthranilic acid (1 mmol) and formamide (B127407) (5 mL).
-
Irradiate the mixture in a microwave reactor at 60 W for 20 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford the this compound.
-
Recrystallize from an appropriate solvent (e.g., ethanol) for further purification.
From Anthranilic Acid and Amines
A versatile one-pot, three-component reaction allows for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones from anthranilic acid, an orthoester, and a primary amine. This method offers the advantage of introducing diversity at both the 2- and 3-positions in a single step.
Experimental Protocol: One-Pot Synthesis of 3-Substituted-Quinazolin-4(3H)-ones under Microwave Irradiation [3]
-
In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol) in ethanol (B145695) (10 mL).
-
Subject the mixture to microwave irradiation at 120°C for 30 minutes.
-
After the reaction is complete, pour the mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 3-substituted-quinazolin-4(3H)-one.
From Isatoic Anhydride (B1165640)
Isatoic anhydride serves as a common and reactive starting material for the synthesis of 4(3H)-quinazolinones. Its reaction with amines and a source for the C2 position provides a modular approach to a variety of analogs.
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride [4]
-
In a reaction flask, combine isatoic anhydride (1 mmol), a primary amine (1.2 mmol), and an orthoester (1.5 mmol).
-
Heat the mixture at 120°C for 5 hours under solvent-free conditions. Alternatively, for a more rapid synthesis, irradiate the mixture in a microwave reactor at 140°C for 20-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified mass and triturate to obtain a solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the 2,3-disubstituted quinazolin-4(3H)-one.
II. Biological Activities and Quantitative Data
The therapeutic potential of this compound analogs is vast, with significant activity reported across several disease areas. The following tables summarize key quantitative data for various biological activities.
Anticancer Activity
Many this compound derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, often through the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 6-iodo-2-methyl-3-(3,4-dichlorophenyl)-quinazolin-4(3H)-one | HeLa | 10 | [5] |
| 6-iodo-2-methyl-3-(3-chloro-4-fluorophenyl)-quinazolin-4(3H)-one | T98G | 12 | |
| 6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one | HL-60 | 21 | |
| (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate | K562 | 0.5 | |
| Quinazolinone-Thiazole Hybrid (A3) | PC3 | 10 | |
| Quinazolinone-Thiazole Hybrid (A3) | MCF-7 | 10 | |
| Quinazolinone-Thiazole Hybrid (A3) | HT-29 | 12 | |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivative | Various | Broad-spectrum | |
| 2-phenyl-quinazolin-4(3H)-one derivative (6d) | NCI-H460 | 0.789 (GI50) |
Anticonvulsant Activity
The this compound scaffold is a well-established pharmacophore for anticonvulsant activity, with many analogs showing significant protection in preclinical models of epilepsy.
| Compound/Analog | Animal Model | ED50 (mg/kg) | Reference |
| Novel 4-Quinazolinone Derivative (5f) | Mouse (PTZ-induced) | 28.90 | |
| Novel 4-Quinazolinone Derivative (5b) | Mouse (PTZ-induced) | 47.38 | |
| Novel 4-Quinazolinone Derivative (5c) | Mouse (PTZ-induced) | 56.40 | |
| 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione (38) | Mouse (PTZ-induced) | 251 | |
| 2,3-disubstituted quinazolin-4(3H)-one (7a) | Mouse (PTZ-induced) | 150 (dose with 100% protection) | |
| 2,3-disubstituted quinazolin-4(3H)-one (8b) | Mouse (PTZ-induced) | 150 (dose with 100% protection) |
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Staphylococcus aureus | 1.95 | |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Candida albicans | 3.90 | |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Aspergillus niger | 3.90 | |
| This compound derivative (27) | S. aureus (MRSA) | ≤0.5 | |
| Hydrazone derivative (4a) | E. coli | 4 | |
| Pyrazole derivative (5a) | E. coli | 1 |
Anti-inflammatory Activity
The anti-inflammatory potential of 4(3H)-quinazolinones has been demonstrated in various in vitro and in vivo models.
| Compound/Analog | Assay | % Inhibition | Reference |
| 2-methyl-3-substituted quinazolinone (QB2) | In-vitro protein denaturation | 73% at 300 µg/mL | |
| 2-methyl-3-substituted quinazolinone (QF8) | In-vitro protein denaturation | 73% at 300 µg/mL | |
| 2-methyl-3-substituted quinazolinone (11b) | Carrageenan-induced rat paw edema | Higher than indomethacin | |
| 3-naphtalene-substituted quinazolinone | Carrageenan-induced rat paw edema | 19.69–59.61% at 50 mg/kg | |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (4) | In vivo anti-inflammatory | ED50 = 50.3–112.1 mg/kg |
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in the study of this compound analogs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
References
- 1. Synthesis, anti-inflammatory and analgesic activity of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candidate Drug Targets for Prevention or Modification of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Novel 4(3H)-Quinazolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential spectroscopic techniques used to characterize novel 4(3H)-quinazolinone compounds, a core scaffold in medicinal chemistry renowned for its diverse biological activities.[1][2][3][4]
Introduction: The Quinazolinone Scaffold
The this compound core is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring.[5] This privileged structure is a cornerstone in the development of therapeutic agents, with derivatives exhibiting anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of novel 2,3-disubstituted 4(3H)-quinazolinones is a key strategy in drug discovery. Accurate structural elucidation and characterization using a suite of spectroscopic methods are critical for confirming the identity, purity, and molecular structure of these new chemical entities.
This document outlines the standard spectroscopic workflow, presents typical quantitative data for a representative novel quinazolinone, provides detailed experimental protocols, and illustrates key processes through diagrams.
General Experimental Workflow
The synthesis and characterization of a novel this compound compound follow a logical progression from synthesis to purification and finally to structural confirmation via spectroscopic analysis.
Spectroscopic Data of a Representative Compound
To illustrate the characterization process, we will use a representative novel compound: 2-(4-Methoxyphenyl)-3-methyl-4(3H)-quinazolinone . The following tables summarize the expected quantitative data derived from key spectroscopic techniques.
Table 1: ¹H NMR Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the hydrogen atom framework of the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1 | 8.20 | Doublet (d) | H-5 (Aromatic) |
| 2 | 7.85 | Triplet (t) | H-7 (Aromatic) |
| 3 | 7.70 | Doublet (d) | H-8 (Aromatic) |
| 4 | 7.55 | Triplet (t) | H-6 (Aromatic) |
| 5 | 7.95 | Doublet (d) | H-2', H-6' (Aromatic) |
| 6 | 7.05 | Doublet (d) | H-3', H-5' (Aromatic) |
| 7 | 3.88 | Singlet (s) | -OCH₃ (Methoxy) |
| 8 | 3.55 | Singlet (s) | N-CH₃ (N-Methyl) |
| Solvent: DMSO-d₆. Spectrometer Frequency: 400 MHz. |
Table 2: ¹³C NMR Spectroscopic Data
¹³C NMR provides information on the carbon skeleton of the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 162.5 | C=O (C-4) |
| 2 | 161.0 | C-OCH₃ (C-4') |
| 3 | 155.0 | C=N (C-2) |
| 4 | 147.0 | C-4a |
| 5 | 134.5 | C-7 |
| 6 | 130.0 | C-2', C-6' |
| 7 | 127.0 | C-5 |
| 8 | 126.8 | C-8 |
| 9 | 126.5 | C-6 |
| 10 | 125.0 | C-1' |
| 11 | 120.5 | C-8a |
| 12 | 114.0 | C-3', C-5' |
| 13 | 55.5 | -OCH₃ |
| 14 | 33.0 | N-CH₃ |
| Solvent: DMSO-d₆. Spectrometer Frequency: 100 MHz. |
Table 3: FT-IR Spectroscopic Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H Stretch |
| 2950 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1685 | Strong | C=O Stretch (Amide Carbonyl) |
| 1610 | Strong | C=N Stretch |
| 1595 | Strong | C=C Stretch (Aromatic) |
| 1250 | Strong | C-O Stretch (Aryl Ether) |
| 1175 | Strong | C-N Stretch |
Table 4: Mass Spectrometry Data
Mass spectrometry (MS) provides the molecular weight and fragmentation pattern, confirming the molecular formula.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 266.11 | 100 | [M]⁺ (Molecular Ion) |
| 251.08 | 85 | [M - CH₃]⁺ |
| 238.09 | 40 | [M - CO]⁺ |
| 135.05 | 60 | [C₈H₇O₂]⁺ (Methoxyphenyl fragment) |
| 119.05 | 30 | [C₇H₅NO]⁺ (Benzoyl isocyanate fragment) |
| 77.04 | 25 | [C₆H₅]⁺ (Phenyl fragment) |
Detailed Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of novel this compound derivatives.
General Synthesis Protocol
The most common approach for synthesizing 2,3-disubstituted-4(3H)-quinazolinones involves a two-step process starting from anthranilic acid.
-
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one:
-
To a solution of anthranilic acid (1.0 eq.) in a suitable solvent (e.g., pyridine (B92270) or dioxane), add the desired acyl chloride (e.g., 4-methoxybenzoyl chloride, 1.1 eq.) dropwise under stirring at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Add acetic anhydride (B1165640) (3.0 eq.) and heat the mixture under reflux for 3-5 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the benzoxazinone intermediate.
-
-
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone:
-
A mixture of the benzoxazinone intermediate (1.0 eq.) and a primary amine (e.g., methylamine, 1.2 eq.) in a solvent like ethanol (B145695) or glacial acetic acid is heated under reflux for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture. The product often precipitates out of the solution.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and purify by recrystallization to obtain the final product.
-
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1 mg) with dry KBr (~100 mg) and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands of functional groups.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS) and using an ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragmentation patterns.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).
-
Data Acquisition: Scan the sample solution over a wavelength range of 200-600 nm. The UV-Vis absorption spectra of quinazoline (B50416) derivatives typically show two main bands, one around 240–300 nm (π → π* transition) and another at 310–425 nm (n → π* transition).
-
Data Processing: Plot absorbance versus wavelength to identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Mechanism of Action: Signaling Pathway Inhibition
Many this compound derivatives function as kinase inhibitors, a key mechanism in modern cancer therapy. For example, they are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 4(3H)-Quinazolinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold that is ubiquitously found in over 200 naturally occurring alkaloids and a vast number of synthetic compounds.[1] Its remarkable chemical stability and diverse pharmacological profile have established it as a cornerstone in medicinal chemistry and drug discovery.[1][2] First synthesized in the 19th century, interest in this moiety was significantly amplified in the mid-20th century with the isolation and structural elucidation of bioactive natural products.[3] This guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, and the expansive biological activities of this compound alkaloids, offering a technical resource for professionals in the field. The scaffold's derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal properties.[4]
Discovery and Historical Milestones
The journey of the this compound scaffold began in a laboratory, not in nature. The first compound in this class was synthesized as early as 1869 by Griess, through the reaction of anthranilic acid and cyanogen. However, intensive research into this series was not stimulated until the early 1950s. A pivotal moment was the isolation and structural elucidation of the alkaloid febrifugine (B1672321) from a traditional Chinese herbal remedy, which was found to be effective against malaria. This discovery of a potent, naturally occurring this compound sparked significant interest in the scientific community.
Another key development was the synthesis of Methaqualone in 1951. It became a well-known drug with sedative and muscle relaxant effects, further cementing the therapeutic potential of the this compound core. Since these early discoveries, researchers have isolated approximately 150 naturally occurring quinazolinone-based alkaloids from a wide variety of sources, including plants, animals, and microorganisms. This natural library, featuring compounds like luotonins, glycosminine, and rutaecarpine, continues to inspire the development of novel synthetic derivatives for therapeutic and agrochemical applications.
Synthetic Methodologies and Experimental Protocols
The synthesis of the this compound core has been the subject of extensive research, leading to numerous methodologies. Most routes utilize anthranilic acid or its derivatives as the starting material.
Classic Synthetic Routes
a) Niementowski Synthesis: This is a straightforward method involving the condensation of anthranilic acid with an acid amide, such as formamide, typically by heating at elevated temperatures (e.g., 120°C) to drive the elimination of water. The reaction is believed to proceed through an o-amidobenzamide intermediate.
b) Benzoxazinone (B8607429) Intermediate Method: A highly prevalent and versatile two-step approach. First, anthranilic acid is cyclized to form a 2-substituted benzoxazin-4-one intermediate, commonly achieved by heating with acetic anhydride. This intermediate is then reacted with ammonia (B1221849) or a primary amine to yield the desired 2,3-substituted this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone via Benzoxazinone Intermediate
This protocol is adapted from the general procedures described in the literature for synthesizing this compound derivatives.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate II)
-
To anthranilic acid (I), add triethyl orthoacetate.
-
Heat the mixture under reflux for a specified period.
-
Upon completion, cool the solution to -20°C to crystallize the intermediate benzoxazinone (II).
-
Filter the crystals and wash with a cold solvent to obtain the pure intermediate.
Step 2: Synthesis of 2-Methyl-3-aryl-4(3H)-quinazolinone (Final Product)
-
Dissolve the dried intermediate benzoxazinone (II) in glacial acetic acid by heating.
-
Add a substituted aniline (B41778) (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, and the product will precipitate.
-
Filter the solid product, wash with a suitable solvent, and dry under a vacuum. Recrystallization from a solvent like ethanol (B145695) can be performed for further purification.
Protocol 2: One-Pot Condensation for 2,3-Disubstituted 4(3H)-quinazolinones
This protocol is based on modern one-pot synthesis strategies.
-
In a reaction vessel, combine anthranilic acid (1 mmol), an orthoester such as trimethyl orthoformate (1.2 mmol), and a primary amine (1 mmol).
-
Add a catalyst, such as Strontium Chloride Hexahydrate (SrCl2·6H2O) (10 mol%).
-
Stir the mixture at room temperature under solvent-free conditions.
-
Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.
-
Upon completion, add ethyl acetate (B1210297) to the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Biological Activities and Therapeutic Applications
The this compound scaffold is associated with an exceptionally broad spectrum of biological activities, making it a "privileged structure" in drug discovery.
Key therapeutic areas include:
-
Anticancer: Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, are quinazolinone derivatives that function as protein kinase inhibitors.
-
Antimicrobial: Derivatives have shown potent activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi like Fusarium graminearum and Botrytis cinerea.
-
Antimalarial: Inspired by febrifugine, significant research has focused on developing new antimalarial agents to combat drug resistance.
-
Anticonvulsant: The historical success of methaqualone has driven the synthesis and evaluation of numerous derivatives for anticonvulsant activity against both electrically and chemically induced seizures.
-
Anti-inflammatory: Many quinazolinone compounds have demonstrated significant anti-inflammatory effects, often linked to the inhibition of pathways like NF-κB.
-
Antiviral: Activity against various viruses has also been reported, adding to the scaffold's versatility.
Mechanism of Action and Signaling Pathways
The diverse biological effects of 4(3H)-quinazolinones stem from their ability to interact with a wide range of biological targets. A prominent mechanism, particularly for anticancer derivatives, is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Inhibition Pathway: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.
-
Ligand Binding: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2.
-
Dimerization & Autophosphorylation: This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.
-
Downstream Signaling: The phosphorylated receptor acts as a docking site for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
-
Cellular Response: These cascades ultimately lead to endothelial cell proliferation, migration, and survival, promoting angiogenesis.
-
Quinazolinone Inhibition: Many this compound-based inhibitors act as ATP-competitive antagonists. They bind to the ATP-binding pocket within the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade. This inhibition of angiogenesis effectively starves tumors of essential nutrients and oxygen.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activities of various this compound derivatives.
Table 1: Anticancer and Kinase Inhibitory Activity
| Compound Class | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinazolinone-Thiadiazole-Urea | Prostate Cancer (PC3) | 17.7 | |
| 3-Phenylquinazolinone Derivative | VEGFR-2 | 0.34 | |
| 2-Thio-Quinazolinone (Compound 5d) | Colon Cancer (HCT116) | 6.09 | |
| 2-Thio-Quinazolinone (Compound 5d) | Liver Cancer (HePG2) | 2.39 |
| 4(3H)-QLO Derivative (Compound 36) | Colon Cancer (Caco-2) | 23.31 | |
Table 2: Antimicrobial and Antifungal Activity
| Compound Class | Target Organism | MIC (µg/mL) / EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| This compound (Compound 1) | S. aureus (ATCC 29213) | 2 (MIC) | |
| Tryptanthrin-modified 4(3H)-QLO (Cmpd 66) | Fusarium graminearum | 0.76 (EC₅₀) |
| Tryptanthrin-modified 4(3H)-QLO (Cmpd 66) | Botrytis cinerea | 1.65 (EC₅₀) | |
Conclusion
From its first synthesis over 150 years ago to its current status as a privileged scaffold in drug discovery, the this compound nucleus has had a remarkable history. Its prevalence in nature provides a continuous source of inspiration, while the development of diverse and efficient synthetic routes has enabled extensive exploration of its structure-activity relationships. The broad and potent biological activities, particularly in oncology and infectious diseases, ensure that this compound and its derivatives will remain a central focus of research and development for the foreseeable future. This guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of this exceptional chemical entity.
References
Methodological & Application
One-Pot Synthesis Protocol for 2,3-Disubstituted 4(3H)-Quinazolinones: An Application Note for Researchers
Abstract
This application note provides a detailed and efficient one-pot protocol for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a class of heterocyclic compounds with significant pharmacological interest. The presented three-component reaction utilizes readily available starting materials, including isatoic anhydride (B1165640), various primary amines, and orthoesters. This method offers a straightforward and versatile approach for generating a library of quinazolinone derivatives, crucial for drug discovery and development programs. Both conventional heating and microwave-assisted procedures are described, allowing for flexibility in experimental setup and optimization. Quantitative data for the synthesis of various analogs are summarized for easy reference.
Introduction
Quinazolinone and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The development of efficient and robust synthetic methodologies for the preparation of these compounds is, therefore, a key objective for synthetic and medicinal chemists. One-pot, multi-component reactions (MCRs) have emerged as a powerful tool in this endeavor, offering advantages such as operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step syntheses. This document outlines a reliable one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones.
Reaction Principle
The synthesis proceeds via a one-pot, three-component reaction involving isatoic anhydride, a primary amine, and an orthoester. The reaction is believed to proceed through the initial ring-opening of isatoic anhydride by the amine to form a 2-aminobenzamide (B116534) intermediate. This is followed by condensation with the orthoester and subsequent intramolecular cyclization to yield the desired 2,3-disubstituted 4(3H)-quinazolinone. The reaction can be performed under solvent-free conditions, making it an environmentally friendly approach.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating Method
Materials:
-
Isatoic anhydride (1.0 mmol)
-
Substituted primary amine (1.0 mmol)
-
Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate) (1.2 mmol)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a 10 mL round-bottom flask, combine isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Place the flask in a preheated oil bath at 120°C.
-
Stir the reaction mixture vigorously for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified product and triturate to obtain a solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 2,3-disubstituted this compound.
Protocol 2: Microwave-Assisted Method
Materials:
-
Isatoic anhydride (1.0 mmol)
-
Substituted primary amine (1.0 mmol)
-
Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate) (1.2 mmol)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the product as described in the conventional heating method (steps 5-7).
Data Presentation
The following table summarizes the yields of various 2,3-disubstituted 4(3H)-quinazolinones synthesized using the one-pot, three-component reaction of isatoic anhydride, a primary amine, and an orthoester. Data is presented for both conventional heating and microwave-assisted methods.[1][2]
| Entry | R1 (from Orthoester) | R2 (from Amine) | Method | Temperature (°C) | Time | Yield (%) |
| 1 | H | Phenyl | A | 120 | 5 h | 92 |
| 2 | H | Phenyl | B | 140 | 20 min | 95 |
| 3 | H | 4-Methylphenyl | A | 120 | 5 h | 90 |
| 4 | H | 4-Methylphenyl | B | 140 | 20 min | 94 |
| 5 | H | 4-Methoxyphenyl | A | 120 | 5 h | 88 |
| 6 | H | 4-Methoxyphenyl | B | 140 | 20 min | 92 |
| 7 | H | 4-Chlorophenyl | A | 120 | 5 h | 91 |
| 8 | H | 4-Chlorophenyl | B | 140 | 20 min | 94 |
| 9 | CH3 | Phenyl | A | 120 | 5 h | 93 |
| 10 | CH3 | Phenyl | B | 140 | 20 min | 96 |
| 11 | CH3 | 4-Methylphenyl | A | 120 | 5 h | 91 |
| 12 | CH3 | 4-Methylphenyl | B | 140 | 20 min | 95 |
| 13 | CH3 | Benzyl | A | 120 | 5 h | 85 |
| 14 | CH3 | Benzyl | B | 140 | 25 min | 88 |
| 15 | CH3 | Cyclohexyl | A | 120 | 5 h | 82 |
| 16 | CH3 | Cyclohexyl | B | 140 | 30 min | 86 |
Method A: Conventional Heating; Method B: Microwave Irradiation.
Logical Workflow
The following diagram illustrates the logical workflow of the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones.
References
Microwave-Assisted Synthesis of 4(3H)-Quinazolinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The urgent need for rapid and efficient synthetic methodologies in drug discovery has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often, improved product purity.[2] These application notes provide detailed protocols for the microwave-assisted synthesis of various this compound derivatives and explore their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
Data Presentation: Comparative Analysis of Synthesis Methods
Microwave irradiation has consistently demonstrated superior efficiency in the synthesis of 4(3H)-quinazolinones when compared to traditional heating methods. The following tables summarize the quantitative data from various synthetic protocols, highlighting the significant improvements in reaction times and yields.
Table 1: Synthesis of 2-Substituted-4(3H)-quinazolinones via Microwave-Assisted Niementowski Reaction
| Entry | R-group | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |
| 1 | H | 6 | 75 | 20 | 90 |
| 2 | CH₃ | 6 | 72 | 20 | 88 |
| 3 | C₂H₅ | 6 | 70 | 20 | 85 |
Data compiled from studies on the Niementowski reaction, demonstrating a significant reduction in reaction time from hours to minutes with improved yields under microwave conditions.
Table 2: One-Pot, Solvent-Free Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
| Entry | R¹ | R² | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 560 | 9 | 84.5 |
| 2 | C₆H₅ | 4-Cl-C₆H₄ | 560 | 10 | 82.8 |
| 3 | C₆H₅ | 4-CH₃-C₆H₄ | 560 | 10 | 82.6 |
| 4 | 4-Cl-C₆H₄ | C₆H₅ | 560 | 10 | 75.6 |
| 5 | 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 560 | 10 | 79.8 |
This table showcases a rapid and efficient one-pot, solvent-free microwave-assisted synthesis, highlighting the high yields achieved in short reaction times.
Table 3: Comparative Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
| Method | Time | Yield (%) |
| Conventional Heating (Reflux) | 10 hours | 79 |
| Microwave Irradiation (800 W) | 5 minutes | 87 |
This data clearly illustrates the dramatic improvement in both reaction time and yield when switching from conventional heating to microwave irradiation for the synthesis of this specific derivative.[3]
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of this compound derivatives.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
This protocol describes a one-pot, two-step synthesis from anthranilic acids, carboxylic acids (or acyl chlorides), and primary amines.
Materials:
-
Anthranilic acid (1 mmol)
-
Carboxylic acid or Acyl chloride (1.1 mmol)
-
Primary amine (1.2 mmol)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine anthranilic acid (1 mmol) and the carboxylic acid or acyl chloride (1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add the primary amine (1.2 mmol) to the reaction mixture.
-
Reseal the vial and irradiate at 250°C for 3-6 minutes.
-
After cooling, the crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones
This environmentally friendly protocol utilizes a solid support and avoids the use of organic solvents.
Materials:
-
Substituted 2-aminobenzamide (B116534) (1 mmol)
-
Orthoester (e.g., triethyl orthoformate) (1.2 mmol)
-
Silica (B1680970) gel (60-120 mesh)
-
Microwave reactor
Procedure:
-
In a beaker, dissolve the substituted 2-aminobenzamide (1 mmol) and orthoester (1.2 mmol) in a minimal amount of a volatile solvent (e.g., acetone).
-
Add silica gel (2 g) to the solution and mix thoroughly to ensure even coating.
-
Evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Transfer the silica-supported reactants to an open glass container.
-
Place the container in a domestic microwave oven and irradiate at a power of 300-600 W for 2-7 minutes. The reaction progress can be monitored by TLC.
-
After completion, extract the product from the silica gel with a suitable solvent (e.g., ethyl acetate), and purify by recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 3-Substituted-quinazolin-4(3H)-ones
This protocol is a straightforward method for synthesizing 3-substituted derivatives.
Materials:
-
2-Aminobenzoylhydrazine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve 2-aminobenzoylhydrazine (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Seal the vessel and subject it to microwave irradiation at 120°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.
Mandatory Visualizations
Signaling Pathway
Many this compound derivatives exhibit their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by these compounds.
References
- 1. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
Green Synthesis of 4(3H)-Quinazolinone Analogs: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Quinazolinones are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the green synthesis of 4(3H)-quinazolinone analogs, focusing on methods that minimize or eliminate the use of hazardous reagents and solvents.
Application Notes
Traditional methods for synthesizing 4(3H)-quinazolinones often involve harsh reaction conditions, toxic catalysts, and volatile organic solvents, posing significant environmental and health concerns.[1][2] Green chemistry approaches offer sustainable alternatives by employing principles such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances. The methods detailed below leverage alternative energy sources like microwave and ultrasound, as well as novel solvent systems like ionic liquids and deep eutectic solvents, to achieve efficient and eco-friendly synthesis of these valuable scaffolds. These protocols are designed to be readily adaptable in research and drug development laboratories, facilitating the exploration of new quinazolinone-based therapeutic agents.
Comparative Data of Green Synthesis Methods
The following tables summarize quantitative data from various green synthesis protocols for this compound analogs, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Microwave-Assisted Synthesis of 2-Aryl-4(3H)-quinazolinones
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | SbCl₃ (1) | Solvent-free | 200 | 3-5 | 94 | |
| 2 | 2-Hydroxybenzaldehyde | SbCl₃ (1) | Solvent-free | 200 | 3-5 | 80 | |
| 3 | Benzaldehyde | Tetrabutylammonium bromide | Solvent-free | - | 4 | - | |
| 4 | Various | Pd/CβCAT (0.1) | GVL | - | 60 | Good to excellent | |
| 5 | Benzaldehyde | [BSMIM]OTs | Solvent-free | - | - | - |
Table 2: Ultrasound-Assisted Synthesis of 4(3H)-quinazolinones
| Entry | Starting Materials | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminobenzonitrile (B23959), Acyl chlorides | Yb(OTf)₃ (10) | Solvent-free | - | 87-98 | |
| 2 | 2-Amino-benzamide, Acyl chlorides | Silica-supported Preyssler nanoparticles | - | - | - | |
| 3 | Various | - | - | - | High |
Table 3: Other Green Synthesis Methods
| Entry | Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 1 | Visible-light photocatalysis | Curcumin-sensitized TiO₂ | - | 40 min | up to 97 | |
| 2 | Catalyst- and solvent-free | Heating under air | Solvent-free | - | up to 97 | |
| 3 | Ionic Liquid-mediated | [Bmim]BF₄ | Solvent-free | 3 h | Moderate to excellent | |
| 4 | H₂O₂-mediated | H₂O₂ as oxidant | DMSO | 14-20 h | Moderate to good |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Antimony Trichloride (B1173362)
This protocol describes the solvent-free synthesis of 2-phenyl-4(3H)-quinazolinone under microwave irradiation, catalyzed by antimony trichloride.
Materials:
-
Anthranilamide
-
Benzaldehyde
-
Antimony trichloride (SbCl₃)
-
Ethanol (B145695) (for crystallization)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix anthranilamide (2 mmol) and benzaldehyde (2 mmol).
-
Add antimony trichloride (1 mol%, 0.02 mmol).
-
Place the vessel in a microwave reactor equipped with a condenser.
-
Irradiate the mixture at 200 W for 3-5 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Wash the resulting precipitate with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4(3H)-quinazolinone.
Protocol 2: Ultrasound-Assisted Synthesis using Ytterbium Triflate
This protocol outlines the synthesis of 4(3H)-quinazolinones from 2-aminobenzonitrile and acyl chlorides under ultrasonic irradiation.
Materials:
-
2-Aminobenzonitrile
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (B128534) (Et₃N)
-
Ytterbium(III) triflate hydrate (B1144303) (Yb(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
In a suitable reaction vessel, combine 2-aminobenzonitrile (1.0 mmol), the corresponding acyl chloride (2.0 mmol), and triethylamine (2.0 mmol).
-
Add ytterbium(III) triflate hydrate (0.1 mmol, 10 mol%).
-
Place the vessel in an ultrasonic bath and irradiate.
-
Monitor the reaction progress using TLC with a mobile phase of CH₂Cl₂/MeOH (99:1).
-
Upon completion, work up the reaction mixture to isolate the desired this compound.
Protocol 3: Catalyst- and Solvent-Free Synthesis
This protocol details an environmentally friendly, one-step synthesis of 4(3H)-quinazolinones by heating aldehydes and anthranilamides in the presence of air.
Materials:
-
Anthranilamide
-
Aldehyde (aromatic or aliphatic)
Procedure:
-
In a reaction vessel, combine anthranilamide (1 mmol) and the desired aldehyde (1 mmol).
-
Heat the mixture under air at an optimized temperature (e.g., 120°C).
-
The reaction proceeds without the need for a catalyst or solvent, with air acting as the oxidant.
-
Monitor the reaction by TLC.
-
Upon completion, the desired this compound can be isolated with high yield.
Visualizations
Caption: General experimental workflow for green synthesis of 4(3H)-quinazolinones.
Caption: Logical relationships of green synthesis strategies for 4(3H)-quinazolinones.
References
The Versatility of 4(3H)-Quinazolinone: A Building Block for Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif widely found in natural products and synthetic compounds. Its inherent structural features allow for diverse chemical modifications, making it a valuable building block in organic synthesis for the development of novel therapeutic agents and agrochemicals. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of bioactive derivatives.
Synthetic Applications and Bioactivity
The this compound core can be readily functionalized at various positions, primarily at the N-3 and C-2 positions, to generate a library of compounds with diverse pharmacological profiles.
Anticancer Activity: A significant area of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to target various mechanisms in cancer cells, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.
Antimicrobial Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound derivatives have exhibited promising activity against a range of bacteria and fungi.
Antiviral Activity: Certain this compound derivatives have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV).
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the quantitative bioactivity data for representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 4 | Colon, Liver, Breast, Lung Cancer Cells | 1.50 - 5.86 | Dual EGFR/VEGFR-2 inhibitor | |
| Compound 20 | Colon, Liver, Breast, Lung Cancer Cells | 4.42 - 6.39 | Dual EGFR/VEGFR-2 inhibitor | |
| QDAU5 | - | 0.00077 (VEGFR-2), 0.00887 (Tie-2), 0.00321 (EphB4) | Multi-target RTK inhibitor | [1] |
| Compound E | MDA-MBA-231 | 0.43 | Tubulin polymerization inhibitor | [2] |
| Compound G | MCF-7 | 0.44 | EGFR inhibitor | [2] |
| Compound 32 | HepG2, U251, PANC-1, A549, A375 | Potent (specific values not provided) | Tubulin polymerization inhibitor |
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Compound 66 | Fusarium graminearum | 0.76 | - | |
| Compound 66 | Botrytis cinerea | 1.65 | - | |
| Compound 65 | Sclerotinia sclerotiorum | 2.46 (IC50) | - | |
| W12 | Sclerotinia sclerotiorum | 0.70 | - | |
| W12 | Phomopsis sp. | 3.84 | - | |
| Fused pyridazine-quinazolinone 2 and 3 | Aspergillus niger or Candida albicans | - | 32 |
Table 3: Antiviral Activity of this compound Derivatives
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 12a2 | HIV-1 IIIB | 0.11 | >100 | >909 | |
| 21a2 | HIV-1 IIIB | 0.11 | >100 | >909 | |
| Gen-1 | HIV-1 (AZT-resistant) | 20.0 | - | - | |
| M522 | HIV-1 (AZT-resistant) | 2.2 | - | - | |
| G4N | HIV-1 (AZT-resistant) | 14.0 | - | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-4(3H)-quinazolinones via Niementowski Reaction
This protocol describes a classic and versatile method for the synthesis of the this compound core.
Materials:
-
Anthranilic acid
-
Microwave reactor or conventional heating setup
-
Ethanol for recrystallization
Procedure:
-
A mixture of anthranilic acid (1 equivalent) and formamide (excess, e.g., 5 equivalents) is placed in a microwave-safe vessel or a round-bottom flask.
-
Microwave-assisted method: The reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 150°C) and power (e.g., 60 W) for a short duration (e.g., 20 minutes).
-
Conventional heating method: The reaction mixture is heated at 130-150°C for several hours (e.g., 6 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-substituted-4(3H)-quinazolinone.
Protocol 2: Synthesis of 2,3-Disubstituted 4(3H)-quinazolinones from Anthranilic Acid
This multi-step protocol allows for the introduction of substituents at both the C-2 and N-3 positions.
Step 1: Synthesis of 2-substituted-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine), add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for the specified time.
-
Add acetic anhydride (B1165640) and heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-substituted-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2,3-disubstituted this compound
-
A mixture of the 2-substituted-3,1-benzoxazin-4-one (1 equivalent) and the desired primary amine (1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid) is heated under reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the resulting solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final 2,3-disubstituted this compound.
Protocol 3: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 4(3H)-quinazolinones
This efficient one-pot, two-step procedure utilizes microwave irradiation to accelerate the synthesis.
Materials:
-
Anthranilic acid
-
Carboxylic acid or acyl chloride
-
Primary amine
-
Microwave reactor
Procedure:
-
In a microwave vessel, combine anthranilic acid (1 equivalent) and a carboxylic acid (or its corresponding acyl chloride) (1.1 equivalents).
-
Irradiate the mixture in a microwave reactor at 150°C for 10 minutes.
-
After cooling, add the primary amine (1.2 equivalents) to the reaction mixture.
-
Subject the mixture to a second round of microwave irradiation at a higher temperature (e.g., 250°C) for 3-6 minutes.
-
After cooling, the product can be isolated and purified by standard techniques such as column chromatography.
Visualizations: Signaling Pathways and Workflows
Inhibition of Tubulin Polymerization
Many potent anticancer this compound derivatives exert their effect by disrupting the microtubule dynamics within the cell. They bind to tubulin, preventing its polymerization into microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Inhibition of EGFR and VEGFR-2 Signaling Pathways
A number of this compound derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound derivatives.
General Synthetic Workflow
The synthesis of diverse this compound derivatives often follows a structured workflow, starting from readily available starting materials and proceeding through key intermediates.
References
Application Notes and Protocols for 4(3H)-Quinazolinone Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4(3H)-quinazolinone derivatives as a promising class of compounds in the discovery of novel anticancer drugs. This document outlines their synthesis, mechanisms of action, and includes detailed protocols for their evaluation.
The this compound scaffold is a key heterocyclic structure found in numerous bioactive molecules and has been the foundation for several commercially available drugs.[1][2] Its unique structure, featuring a fused benzene (B151609) and pyrimidine (B1678525) ring, allows for extensive structural modifications, making it a versatile backbone in drug design.[3] Over the past two decades, more than 20 drugs containing a quinazoline (B50416) or quinazolinone core have been approved by the FDA for anti-tumor use, highlighting the clinical significance of this chemical class.[3] These compounds exert their anticancer effects through various mechanisms, primarily by targeting kinases, tubulin, and other molecules crucial for cancer cell proliferation and survival.[3]
Mechanisms of Action and Key Signaling Pathways
This compound derivatives have been shown to target several key signaling pathways implicated in cancer progression. The primary mechanisms include the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as downstream pathways like PI3K/Akt/mTOR.
EGFR Inhibition
Abnormal signaling and overexpression of EGFR are common in many cancers, leading to uncontrolled cell proliferation and metastasis. Several this compound derivatives have been designed as potent EGFR inhibitors.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis. This compound derivatives have been developed as potent VEGFR-2 inhibitors, thereby suppressing tumor-induced angiogenesis.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Certain this compound derivatives have been identified as inhibitors of this pathway, particularly targeting PI3K.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.
Table 1: EGFR Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 6d | NCI-H460 (NSC Lung Cancer) | 0.789 | |
| 6d | EGFR Enzyme Inhibition | 0.069 | |
| Erlotinib (Reference) | EGFR Enzyme Inhibition | 0.045 | |
| Compound 22a | MDA-MB-231 (Breast Cancer) | 3.21 | |
| Compound 22a | HT-29 (Colon Cancer) | 7.23 | |
| Compound 4 | EGFR Enzyme Inhibition | 1.50 - 5.86 (against various cell lines) | |
| Compound 11 | EGFR Enzyme Inhibition | - | |
| Compound 20 | EGFR Enzyme Inhibition | 4.42 - 6.39 (against various cell lines) |
Table 2: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 18d | VEGFR-2 Enzyme Inhibition | 0.340 | |
| Sorafenib (Reference) | VEGFR-2 Enzyme Inhibition | 0.588 | |
| Compound 5p | VEGFR-2 Enzyme Inhibition | 0.117 | |
| Sorafenib (Reference) | VEGFR-2 Enzyme Inhibition | 0.069 | |
| Compound 4 | VEGFR-2 Enzyme Inhibition | - | |
| Compound 11 | VEGFR-2 Enzyme Inhibition | - | |
| Compound 20 | VEGFR-2 Enzyme Inhibition | - |
Table 3: Cytotoxic Activity of Other Notable this compound Derivatives
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| A3 | PC3 (Prostate Cancer) | 10 | Cytotoxic | |
| A3 | MCF-7 (Breast Cancer) | 10 | Cytotoxic | |
| A3 | HT-29 (Colon Cancer) | 12 | Cytotoxic | |
| 3a | HL60 (Promyelocytic Leukemia) | 21 | DHFR Inhibition | |
| 3d | HeLa (Cervical Cancer) | 10 | DHFR Inhibition | |
| 3e | T98G (Glioblastoma) | 12 | DHFR Inhibition | |
| (S)-C5 | PI3Kα Enzyme Inhibition | Potent | PI3K Inhibitor | |
| (S)-C8 | PI3Kα Enzyme Inhibition | Potent | PI3K Inhibitor | |
| Compound 101 | L1210 (Leukemia) | 5.8 | Tubulin Polymerization Inhibitor | |
| Compound 101 | MCF-7 (Breast Cancer) | 0.34 | Tubulin Polymerization Inhibitor |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to 2,3-disubstituted 4(3H)-quinazolinones is outlined below. This is a generalized procedure, and specific reaction conditions may vary depending on the desired substitutions.
General Synthesis Workflow
Caption: A general synthetic workflow for this compound derivatives.
Protocol:
-
Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate 1):
-
To a solution of anthranilic acid in refluxing ethanol, add an appropriate aryl isothiocyanate and a catalytic amount of triethylamine.
-
Reflux the mixture for the required time (typically several hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
-
Synthesis of 2-Hydrazinyl-3-arylquinazolin-4(3H)-one (Intermediate 2):
-
Treat the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative with hydrazine hydrate (99%).
-
The reaction conditions may vary (e.g., refluxing in a suitable solvent).
-
Work-up typically involves cooling, filtration, and washing to obtain the desired hydrazinyl derivative.
-
-
Synthesis of 2-((4-Oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (Intermediate 3):
-
Alkylate the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative with ethyl bromoacetate in a suitable solvent (e.g., dry acetone) in the presence of a base (e.g., anhydrous potassium carbonate).
-
Isolate the resulting ester and then react it with hydrazine hydrate to form the corresponding acetohydrazide.
-
-
Synthesis of Final 2,3-Disubstituted this compound Derivatives (Final Product):
-
React the 2-hydrazinyl (Intermediate 2) or the acetohydrazide (Intermediate 3) derivative with a variety of substituted aldehydes in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Isolate and purify the final product by filtration, washing, and recrystallization if necessary.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivatives at different concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Cell Treatment:
-
Treat cells with the test compounds as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
These protocols provide a foundational framework for the synthesis and evaluation of this compound derivatives as potential anticancer agents. Researchers should optimize these methods based on their specific compounds and experimental goals. The versatility and proven clinical relevance of the this compound scaffold make it a highly attractive area for continued research and development in the quest for more effective cancer therapies.
References
Application Notes and Protocols for Screening of a 4(3H)-Quinazolinone Library for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of a 4(3H)-quinazolinone chemical library to identify novel antibacterial agents. The focus is on the activity of these compounds, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Introduction
The emergence of antibiotic-resistant bacteria presents a significant threat to global health. The this compound scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antibacterial properties.[1] This has spurred research into developing new antibacterial agents based on this heterocyclic system.[1]
Libraries of this compound derivatives have been screened for their ability to inhibit bacterial growth, leading to the discovery of compounds with significant activity, especially against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are common causes of life-threatening nosocomial infections.[2][3]
Mechanism of Action
The primary antibacterial mechanism of many 4(3H)-quinazolinones involves the inhibition of bacterial cell wall synthesis.[4] Specifically, these compounds have been shown to be non-β-lactam inhibitors of penicillin-binding proteins (PBPs), such as PBP1 and PBP2a in MRSA. Certain derivatives bind to an allosteric site on PBP2a, which is crucial for its resistance to β-lactam antibiotics. Another reported mechanism of action for some quinazolinone derivatives is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.
Caption: Putative mechanisms of antibacterial action for this compound derivatives.
Data Presentation: Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of selected this compound derivatives against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Lead Quinazolinone Compounds against Gram-Positive Bacteria
| Compound | S. aureus ATCC 29213 | S. aureus (MRSA) | S. aureus (Vancomycin-Resistant) | S. aureus (Linezolid-Resistant) | E. faecalis (Vancomycin-Resistant) |
| Compound 2 | 2 | 2 | 2 | 2 | ≥16 |
| Compound 15 | 1 | 1 | 1 | 1 | ≥16 |
| Compound 27 | 0.5 | ≤0.5 | ≤0.5 | ≤0.5 | ≥16 |
| Compound 30 | 1 | 1 | 1 | 1 | ≥16 |
| Compound 50 | 1 | 1 | 1 | 1 | ≥16 |
| Compound 52 | 1 | 1 | 1 | 1 | ≥16 |
| Compound 54 | 1 | 1 | 1 | 1 | ≥16 |
| Vancomycin | 1 | 1 | - | 1 | - |
| Linezolid | 2 | 2 | 2 | - | 2 |
Table 2: MIC of Selected Quinazolinone Analogs Against S. aureus and MRSA Strains
| Compound | S. aureus ATCC 29213 | MRSA NRS70 | MRSA NRS119 (Linezolid-Resistant) | MRSA ATCC 27660 | MRSA USA300 |
| Compound 1 | 2 | 2 | 2 | 2 | 2 |
| Compound 58 | 2 | 2 | 2 | 2 | 2 |
| Compound 73 | 2 | 2 | 2 | 2 | 2 |
| Compound 94 | 4 | 4 | 4 | 4 | 4 |
| Compound 115 | 2 | 2 | 2 | 2 | 2 |
| Compound 125 | 2 | 2 | 2 | 2 | 2 |
| Vancomycin | 1 | 1 | 1 | 1 | 1 |
| Linezolid | 2 | 2 | - | 2 | 2 |
Experimental Protocols
Synthesis of this compound Library
A general three-step synthetic route can be employed for the synthesis of a library of this compound derivatives.
Step 1: Cyclization of Anthranilic Acid
-
Heat anthranilic acid in triethyl orthoacetate.
-
Cool the solution to -20°C to crystallize the intermediate.
Step 2: Addition of Amine
-
Dissolve the intermediate from Step 1 in glacial acetic acid with heating.
-
Add a substituted aniline (B41778) or amine to the solution.
-
Reflux the mixture for 4-6 hours.
Step 3: Addition of Aldehyde
-
React the product from Step 2 with various aldehydes in refluxing acetic acid to obtain the final this compound derivatives.
Antibacterial Susceptibility Testing: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213)
-
Synthesized this compound compounds
-
Positive control antibiotics (e.g., Vancomycin, Linezolid)
-
Negative control (DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial twofold dilutions across the row.
-
The final volume in each well should be 100 µL.
-
Include wells for a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Caption: General workflow for antibacterial screening of a this compound library.
Structure-Activity Relationship (SAR)
The antibacterial activity of 4(3H)-quinazolinones is highly dependent on the substituents at various positions of the quinazolinone core. Systematic variations of the chemical structure have been performed to establish a structure-activity relationship (SAR). The screening of these derivatives has primarily focused on their activity against S. aureus.
-
Gram-Positive vs. Gram-Negative Activity: These compounds generally exhibit good activity against Gram-positive bacteria, such as S. aureus and E. faecium, but are largely inactive against Gram-negative organisms.
-
Impact of Substitutions: The nature and position of substituents on the different rings of the this compound scaffold significantly influence the MIC values. For instance, specific substitutions can lead to compounds with potent activity against multidrug-resistant strains, including MRSA, and vancomycin- and linezolid-resistant S. aureus.
Conclusion
The this compound scaffold represents a promising starting point for the development of new antibacterial agents. The provided protocols and data serve as a guide for researchers to screen chemical libraries, identify lead compounds, and further investigate their potential as novel therapeutics to combat bacterial infections. Promising compounds identified through these screening efforts can then be advanced to in vitro toxicity assays, pharmacokinetic studies, and in vivo efficacy models.
References
- 1. This compound derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship for the this compound Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Structural Space in this compound Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anticonvulsant Activity of Novel Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data presentation guidelines for the synthesis of novel quinazolinone derivatives and the evaluation of their anticonvulsant properties. Quinazolinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, muscle relaxant, and anticonvulsant effects.[1][2] This guide focuses on the synthetic pathways, in-vivo screening methodologies, and neurotoxicity assessment crucial for the preclinical development of new anticonvulsant agents based on the quinazolinone scaffold.
Synthesis of Novel Quinazolinone Derivatives
The synthesis of quinazolinone derivatives can be achieved through various methods.[3] A common and effective approach involves a multi-step process starting from anthranilic acid or its substituted derivatives.[1][2] This method allows for the introduction of diverse substituents at various positions of the quinazolinone ring, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The overall process from starting materials to biological evaluation is outlined below.
Caption: General workflow for the synthesis and biological evaluation of quinazolinone derivatives.
Experimental Protocol: Synthesis of 3-amino-2-phenyl quinazolinones
This protocol is a representative example for synthesizing quinazolinone derivatives.
-
Step 1: Synthesis of 2-Benzamidobenzoic Acid Derivatives
-
Dissolve anthranilic acid or a substituted anthranilic acid (0.1 M) in 60 mL of pyridine (B92270) in a round-bottom flask.
-
While stirring, add benzoyl chloride (0.05 M) dropwise to the solution.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Neutralize the product by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Collect the resulting solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain the purified 2-benzamidobenzoic acid derivative.
-
-
Step 2: Cyclization to form Quinazolinone Ring
-
Further reaction steps, such as refluxing with acetic anhydride, are typically employed to facilitate the cyclization and formation of the quinazolinone core. Specific conditions may vary depending on the desired final product.
-
-
Characterization
-
Determine the melting point of the synthesized compounds.
-
Confirm the structures using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Table 1: Physicochemical Data of Synthesized Quinazolinone Analogs
| Compound ID | Substituent (R) | Molecular Formula | Melting Point (°C) | Yield (%) |
| A-1 | H | C₁₄H₁₁N₃O | 144 | 78.0 |
| A-2 | 4-Cl | C₁₄H₁₀ClN₃O | 135 | 64.5 |
| A-3 | 4-Br | C₁₄H₁₀BrN₃O | 141 | 56.0 |
| A-4 | 4-NO₂ | C₁₄H₁₀N₄O₃ | 178 | 43.0 |
| A-5 | 4-CH₃ | C₁₅H₁₃N₃O | 98 | 45.0 |
| B-1 | 5-Cl | C₁₄H₁₀ClN₃O | 194-198 | 54.0 |
| B-2 | 5-Br | C₁₄H₁₀BrN₃O | 184-188 | 40.0 |
| B-3 | 5-I | C₁₄H₁₀IN₃O | 147 | 64.6 |
Note: Data presented is representative and compiled from literature.
Evaluation of Anticonvulsant Activity
The anticonvulsant potential of newly synthesized compounds is primarily assessed using well-established in-vivo models in rodents, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. These tests help identify compounds effective against generalized tonic-clonic seizures and absence seizures, respectively.
Anticonvulsant Screening Workflow
Caption: Workflow for in-vivo anticonvulsant activity screening.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animals: Use healthy Swiss albino mice (20-30 g). Divide them into groups (n=6), including a control group (vehicle), a standard group (e.g., Phenytoin, 25 mg/kg), and test groups.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at a specific dose (e.g., 50 or 100 mg/kg). The control group receives the vehicle (e.g., saline or 10% DMSO).
-
Induction: After a 30-60 minute waiting period, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes using an electroconvulsiometer.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase indicates protection.
-
Data Analysis: Record the duration of various seizure phases (tonic flexion, extension, clonus, stupor) and calculate the percentage of protection for each group compared to the control.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animals and Administration: Follow the same procedure for animal selection, grouping, and compound administration as in the MES test. Ethosuximide or phenobarbital (B1680315) can be used as standard drugs.
-
Induction: 45-60 minutes after compound administration, inject pentylenetetrazole (PTZ) subcutaneously at a dose of 85 mg/kg.
-
Observation: Observe the animals for at least 30 minutes. Protection is defined as the failure to observe an episode of clonic convulsions lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals protected from seizures in each group.
Table 2: Anticonvulsant Activity of Lead Quinazolinone Compounds
| Compound ID | Dose (mg/kg) | MES Test (% Protection) | scPTZ Test (% Protection) | Standard Drug |
| A-1 | 50 | 63.5% vs Tonic Hind Limb Extension | N/A | Phenytoin (25 mg/kg) |
| 5f | 100 | 66% | N/A | Methaqualone (0.8 mmol/kg) |
| 8 | 100 | 83% | 100% | Ethosuximide |
| 13 | 100 | 67% | 100% | Ethosuximide |
| 19 | 100 | 50% | 100% | Ethosuximide |
Note: Data is compiled from multiple sources for illustrative purposes. N/A indicates data not available from the source.
Neurotoxicity Assessment
A critical step in drug development is to assess the potential for adverse effects, such as motor impairment. The Rotarod test is a standard method to evaluate the neurotoxicity of test compounds.
Experimental Protocol: Rotarod Test
-
Apparatus: A rotating rod apparatus with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 20-25 rpm).
-
Training: Before the test, train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Testing: At the time of peak effect after compound administration (usually 30-60 minutes), place the animals on the rotating rod.
-
Observation: Record the number of animals that fall off the rod within a specific timeframe (e.g., 1-2 minutes). An inability to remain on the rod indicates motor impairment and potential neurotoxicity.
-
Data Analysis: Express results as the percentage of animals exhibiting neurotoxicity. The median toxic dose (TD₅₀), the dose at which 50% of animals show toxicity, can also be determined.
Table 3: Neurotoxicity Data for Selected Compounds
| Compound ID | Dose (mg/kg) | Rotarod Test Result (% Neurotoxicity) |
| 8 | 100 | 0% |
| 13 | 100 | 0% |
| 19 | 100 | 0% |
Note: Data from source indicates these compounds were non-neurotoxic at the tested dose.
Postulated Mechanism of Action
While multiple mechanisms may be involved, many quinazolinone derivatives are thought to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. This interaction enhances GABAergic inhibition in the central nervous system, leading to a reduction in neuronal excitability.
Simplified GABA-A Receptor Signaling Pathway
Caption: Postulated mechanism involving GABA-A receptor modulation by quinazolinones.
By following these protocols, researchers can systematically synthesize, screen, and evaluate novel quinazolinone derivatives, facilitating the identification of promising lead candidates for the development of safer and more effective antiepileptic drugs.
References
Application Notes and Protocols: 4(3H)-Quinazolinone Derivatives as Kinase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif that has become a cornerstone in the development of targeted cancer therapies. Derivatives of this core structure have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2][3] Overexpression or mutation of kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K) can lead to uncontrolled cell proliferation, survival, and angiogenesis.[1][4] Consequently, this compound-based compounds that target these kinases have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, including gefitinib, erlotinib, and lapatinib.
These application notes provide an overview of the utility of this compound derivatives as kinase inhibitors, summarize their activity, and offer detailed protocols for their evaluation in a research setting.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro efficacy of selected this compound derivatives against key oncogenic kinases and cancer cell lines.
Table 1: Inhibitory Activity of this compound Derivatives against EGFR and VEGFR-2 Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6d | EGFR | 0.069 ± 0.004 | Erlotinib | 0.045 ± 0.003 |
| Compound 4 | VEGFR-2 | 0.054 | Sorafenib | 0.041 |
| Compound XI | VEGFR-2 | 0.46 | - | - |
| Compound XII | VEGFR-2 | 0.34 | Sorafenib | 0.588 |
| Compound 21 | VEGFR-2 | - | Sorafenib | - |
| Compound 22a | VEGFR-2 | 0.060 | Sorafenib | 0.054 |
| Compound 22b | VEGFR-2 | 0.086 | Sorafenib | 0.054 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data compiled from multiple sources.
Table 2: Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference Drug | GI50/IC50 (µM) |
| Compound 6d | NCI-H460 | Lung Cancer | 0.789 | - | - |
| Compound XI | PC3 | Prostate Cancer | 17.7 | Sorafenib | 17.3 |
| Compound 3j | MCF-7 | Breast Cancer | 0.20 ± 0.02 | Lapatinib | 5.9 ± 0.74 |
| Compound 3g | A2780 | Ovarian Cancer | 0.14 ± 0.03 | Lapatinib | 12.11 ± 1.03 |
| Compound 7i | HCC827 | Lung Cancer | 1.12 | - | - |
| Compound 7m | HCC827 | Lung Cancer | 1.20 | - | - |
| Compound 5d | HepG2 | Liver Cancer | 1.94 | Doxorubicin | 3.18 |
| Compound 5d | MCF-7 | Breast Cancer | 7.1 | Doxorubicin | 5.57 |
GI50/IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability. Data compiled from multiple sources.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and progression. The primary targets include the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Many this compound derivatives are designed to be ATP-competitive inhibitors that bind to the kinase domain of EGFR, thereby blocking its activation.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound derivatives can inhibit VEGFR-2, thereby suppressing tumor-induced angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers. Some this compound derivatives have been developed as inhibitors of PI3K, a key component of this pathway.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of this compound derivatives. Specific details may need to be optimized for particular compounds or cell lines.
In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare solutions of the target kinase, its specific substrate, and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted compound and the kinase solution.
-
Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
The amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Methodology:
-
Cell Treatment:
-
Treat cancer cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Conclusion
This compound derivatives represent a versatile and potent class of kinase inhibitors with significant potential in cancer therapy. Their ability to target key oncogenic pathways like EGFR, VEGFR, and PI3K/Akt/mTOR underscores their therapeutic relevance. The protocols outlined above provide a framework for the preclinical evaluation of novel this compound-based compounds, enabling researchers to assess their efficacy and elucidate their mechanisms of action. Further research and development in this area are crucial for discovering new and more effective cancer treatments.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4(3H)-Quinazolinone Derivatives as Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4(3H)-quinazolinone derivatives as versatile fluorescent probes. These compounds have garnered significant attention due to their excellent photophysical properties, biocompatibility, and their utility in detecting a wide range of analytes and monitoring physiological parameters.[1][2] This guide will cover their application in the detection of metal ions, reactive oxygen species, gaseous signaling molecules, and their use in bioimaging to monitor changes in the cellular microenvironment.
Detection of Metal Ions: Ferric Iron (Fe³⁺)
A prominent application of this compound derivatives is in the selective detection of ferric iron (Fe³⁺), a crucial metal ion involved in numerous biological processes.
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Detection Limit | Solvent System | Reference |
| 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one (1) | 330 | 446 | 0.0366 µg/mL | Ethanol:Water (3:7, v/v) | [3] |
| 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) | ~350 | ~450 | 8.0 x 10⁻⁸ M | Not Specified | [4] |
| 2-Methyl-4(3H)-quinazoline thione | Not Specified | 306.5 | Not Specified | Not Specified | [5] |
Experimental Protocol: Detection of Fe³⁺ using Probe 1
This protocol is adapted from the work of Dongare et al. for the detection of Fe³⁺ in aqueous media.
Materials:
-
2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one (Probe 1)
-
Ethanol
-
Deionized Water
-
Fe³⁺ stock solution
-
Other metal ion stock solutions (for selectivity studies)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Probe 1 in ethanol.
-
Working Solution: In a cuvette, prepare the working solution by diluting the stock solution of Probe 1 in an ethanol:water (3:7, v/v) mixture.
-
Fluorescence Measurement: Record the fluorescence spectrum of the working solution. The excitation and emission wavelengths are 330 nm and 446 nm, respectively, with a fixed bandwidth of 5 nm.
-
Titration with Fe³⁺: Add incremental amounts of the Fe³⁺ stock solution to the cuvette containing the working solution.
-
Data Acquisition: After each addition of Fe³⁺, allow the solution to stand for 10 minutes and then record the fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at 446 nm against the concentration of Fe³⁺ to determine the detection limit.
-
Selectivity Studies: Repeat the experiment with other metal ions to assess the selectivity of the probe for Fe³⁺.
Signaling Pathway and Experimental Workflow
The detection of Fe³⁺ by 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) is based on the blocking of the Excited State Intramolecular Proton Transfer (ESIPT) process upon coordination with the metal ion, leading to fluorescence quenching.
Detection of Reactive Oxygen Species: Hypochlorite (B82951) (ClO⁻)
This compound derivatives have been developed as "turn-on" fluorescent probes for the sensitive and selective detection of hypochlorite.
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Detection Limit | Key Feature | Reference |
| Quinazolinone-hydrazide derivative | Not specified | 520 (turn-on) | 11.4 nM | Color change from colorless to yellow |
Experimental Protocol: Detection of ClO⁻
This protocol is based on the development of a turn-on fluorescent probe for hypochlorite.
Materials:
-
Quinazolinone-based hypochlorite probe
-
Buffer solution (e.g., PBS)
-
Hypochlorite (ClO⁻) stock solution
-
Other reactive oxygen species (for selectivity studies)
-
Fluorescence spectrophotometer
Procedure:
-
Probe Solution: Prepare a solution of the quinazolinone-based probe in the desired buffer.
-
Baseline Measurement: Record the fluorescence spectrum of the probe solution, which should exhibit weak fluorescence.
-
Addition of Hypochlorite: Add a known concentration of hypochlorite to the probe solution.
-
Fluorescence Reading: Immediately record the fluorescence spectrum. A significant increase in fluorescence intensity at the specified emission wavelength (e.g., 520 nm) indicates the presence of hypochlorite.
-
Dose-Response Curve: Perform a titration with varying concentrations of hypochlorite to generate a dose-response curve and determine the limit of detection.
-
Selectivity Test: To confirm selectivity, repeat the experiment with other reactive oxygen species such as hydrogen peroxide, superoxide, and hydroxyl radicals.
Detection Mechanism
The detection mechanism involves an oxidation-hydrolysis reaction. The hypochlorite oxidizes a specific functional group on the quinazolinone derivative, leading to a change in its electronic structure and a "turn-on" of fluorescence.
Detection of Gaseous Signaling Molecules: Carbon Monoxide (CO)
A novel application of this compound derivatives is the detection of the gaseous signaling molecule carbon monoxide (CO).
Quantitative Data
| Probe | Excitation (nm) | Emission (nm) | Detection Limit | Linear Range | Reference |
| 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) | 280 | 500 | 0.73 µM (20 ppb) | 1.0 to 50 µM |
Experimental Protocol: Detection of CO using NPQ Probe
This protocol describes a fluorescence assay for CO detection using the NPQ probe.
Materials:
-
2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ) probe
-
CO-releasing molecule (CORM) or a CO-saturated solution
-
Buffer solution (e.g., PBS with DMSO)
-
Fluorescence spectrophotometer
Procedure:
-
Probe Solution: Prepare a solution of the NPQ probe in the appropriate buffer. The probe itself is non-fluorescent.
-
Introduction of CO: Introduce CO to the solution, either by adding a CORM or by bubbling CO gas.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity at 500 nm with an excitation wavelength of 280 nm.
-
Calibration Curve: Generate a calibration curve by measuring the fluorescence intensity at different known concentrations of CO.
-
Test Paper Application: For qualitative detection, a test paper can be prepared by soaking filter paper in the NPQ solution and air-drying it. Exposure to CO will result in visible fluorescence under UV light.
Detection Mechanism
The detection is based on the reduction of the nitro group in NPQ to an amino group by CO, which converts the non-fluorescent NPQ to the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ).
Bioimaging and Sensing of the Cellular Microenvironment
This compound derivatives are valuable tools for live-cell imaging due to their cell permeability and ability to target specific organelles or respond to changes in the cellular microenvironment such as viscosity and pH.
Quantitative Data for Environment-Sensitive Probes
| Probe | Target/Sensing Parameter | Key Feature | Reference |
| Probe 5c | Lysosomal Viscosity | Fluorescence intensity increases 37.8-fold in glycerol (B35011) vs. water | |
| Probes 5a, 5b | Mitochondria Targeting | --- | |
| Probes 5c, 6b | Lysosome Targeting | --- | |
| Probes 5a-c, 6b | pH Sensing | Fluorescence enhancement in alkaline solution (pH 9-11) |
Experimental Protocol: Live-Cell Imaging
This is a general protocol for live-cell imaging using a this compound-based fluorescent probe. Specific incubation times and concentrations should be optimized for each probe and cell line.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Cell culture medium
-
This compound fluorescent probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells gently with pre-warmed PBS or fresh medium to remove any unbound probe. Repeat this step two to three times.
-
-
Imaging:
-
Add fresh, pre-warmed medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific quinazolinone probe.
-
-
Co-localization (Optional): To confirm organelle targeting, co-stain the cells with a commercially available organelle-specific tracker (B12436777) (e.g., MitoTracker or LysoTracker) following the manufacturer's protocol.
Experimental Workflow for Live-Cell Imaging
These application notes and protocols provide a comprehensive overview of the utility of this compound derivatives as fluorescent probes. Their versatility, coupled with their favorable photophysical and biological properties, makes them powerful tools for researchers in chemistry, biology, and medicine. Further development in this area is expected to yield even more sophisticated probes for a wider range of applications.
References
- 1. Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes: Synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Photophysical Properties of the 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones | MDPI [mdpi.com]
Application Notes and Protocols for 4(3H)-Quinazolinone Analogs in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4(3H)-quinazolinone analogs in agricultural chemistry. The versatile scaffold of this compound has been extensively explored, leading to the development of potent fungicides, herbicides, and plant growth regulators.[1][2][3]
Application Notes
Fungicidal Applications
This compound derivatives have demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi.[2][4] Analogs have been developed that show potent activity against challenging pathogens such as Botrytis cinerea, Fusarium graminearum, and Sclerotinia sclerotiorum. The mechanism of action for some of these analogs involves the disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death.
Key Analogs and Efficacy:
Researchers have synthesized numerous analogs and tested their fungicidal properties. The data presented in Table 1 summarizes the in vitro efficacy of selected this compound derivatives against various plant pathogenic fungi, highlighting their potential as lead compounds for novel fungicides.
Herbicidal Applications
The this compound core has been successfully incorporated into novel herbicides. A significant class of these derivatives functions by inhibiting key plant enzymes, leading to weed death. Two primary modes of action have been identified:
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: Certain quinazolinone-phenoxypropionate hybrids are potent inhibitors of ACCase, a crucial enzyme in the biosynthesis of fatty acids in grasses. Inhibition of this enzyme disrupts cell membrane formation, leading to the death of susceptible grassy weeds.
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Other analogs, particularly triketone-containing quinazoline-2,4-diones, act as inhibitors of HPPD. This enzyme is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols. Its inhibition leads to the bleaching of new growth and eventual plant death.
Quantitative Herbicidal Activity:
The herbicidal efficacy of various this compound analogs has been evaluated in greenhouse and field trials. Table 2 provides a summary of the activity of representative compounds against common weed species.
Plant Growth Regulation
While less explored than their fungicidal and herbicidal applications, some this compound derivatives have shown potential as plant growth regulators. For instance, certain (triazolo[1,5-с]quinazolin-2-ylsulfanyl)carboxylic acids and their amides have been observed to influence the root growth of Cucumis sativus (cucumber). Depending on the concentration and specific substitutions on the quinazolinone scaffold, these compounds can either stimulate or inhibit root elongation, suggesting potential applications in promoting root development or as rooting inhibitors. Further research is needed to fully elucidate the structure-activity relationships and mechanisms governing these effects.
Quantitative Data
Table 1: Antifungal Activity of Selected this compound Analogs
| Compound ID | Fungal Species | Assay Type | Efficacy Measurement | Value | Reference |
| 6a16 | Rhizoctonia solani | In vitro | EC50 | 9.06 mg/L | |
| Compound 7a | Fusarium graminearum | In vitro | EC50 | 12.727 mg/L | |
| Compound 7a | Rhizoctonia solani | In vitro | EC50 | 12.413 mg/L | |
| Compound 6c | Sclerotinia sclerotiorum | In vitro | IC50 | 2.46 µg/mL | |
| Compound 6c | Pellicularia sasakii | In vitro | IC50 | 2.94 µg/mL | |
| Compound 6c | Fusarium graminearum | In vitro | IC50 | 6.03 µg/mL | |
| Compound 66 | Fusarium graminearum | In vitro | EC50 | 0.76 µg/mL | |
| Compound 66 | Botrytis cinerea | In vitro | EC50 | 1.65 µg/mL | |
| Compound 2c | Fusarium oxysporum f. sp. Niveum | In vitro | Inhibition at 300 mg/L | 62.42% |
Table 2: Herbicidal Activity of Selected this compound Analogs
| Compound ID | Target Weed Species | Application Type | Efficacy Measurement | Value | Reference |
| QPP-7 | Echinochloa crusgalli | Pre-emergence | Inhibition at 375 g/ha | >90% | |
| QPP-7 | Digitaria sanguinalis | Pre-emergence | Inhibition at 375 g/ha | >90% | |
| QPP-7 | Echinochloa crusgalli | - | IC50 (ACCase inhibition) | 54.65 nM | |
| Compound 11h | Various Weeds | Post-emergence | Ki (HPPD inhibition) | 0.005 µM | |
| Compound 11d | Various Weeds | Post-emergence | Activity at 37.5 g/ha | Strong and broad-spectrum |
Experimental Protocols
General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinone Derivatives
This protocol describes a common multi-step synthesis starting from anthranilic acid.
Step 1: Synthesis of N-Acyl Anthranilic Acid
-
Dissolve anthranilic acid in a suitable solvent (e.g., pyridine, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add an appropriate acyl chloride (e.g., butyryl chloride) dropwise with stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Pour the reaction mixture into ice-water and acidify to precipitate the N-acyl anthranilic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Synthesis of 2-Substituted-1,3-benzoxazin-4-one
-
Reflux the N-acyl anthranilic acid with excess acetic anhydride (B1165640) for 1-2 hours.
-
Remove the excess acetic anhydride under reduced pressure.
-
The resulting residue is the benzoxazinone (B8607429) intermediate, which can often be used in the next step without further purification.
Step 3: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone
-
Dissolve the benzoxazinone intermediate in a suitable solvent (e.g., ethanol, glacial acetic acid).
-
Add an equimolar amount of the desired primary amine (e.g., aniline, benzylamine).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.
In Vitro Antifungal Bioassay Protocol
This protocol outlines a method for determining the fungicidal activity of this compound analogs against phytopathogenic fungi using a microplate-based assay.
Materials:
-
96-well microplates
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
RPMI 1640 medium (for fungal growth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal cultures
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on SDA or PDA plates.
-
Prepare a suspension of fungal spores or mycelial fragments in sterile saline or RPMI 1640 medium.
-
Adjust the inoculum concentration to approximately 1.5 x 10⁵ CFU/mL using a spectrophotometer to measure turbidity.
-
-
Serial Dilution of Test Compounds:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in RPMI 1640 medium to achieve a range of desired concentrations (e.g., 512 to 32 µg/mL).
-
-
Microplate Assay:
-
Add 100 µL of RPMI 1640 medium to each well of a 96-well microplate.
-
Add 100 µL of the diluted test compound solutions to the respective wells.
-
Include a positive control (a known fungicide) and a negative control (medium with solvent).
-
Add 10 µL of the fungal inoculum to each well.
-
-
Incubation and Measurement:
-
Cover the microplate and incubate at 25-28°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible fungal growth.
-
For quantitative analysis (EC50), measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
Greenhouse Post-Emergence Herbicidal Activity Bioassay
This protocol describes a whole-plant bioassay to evaluate the post-emergence herbicidal activity of this compound analogs in a greenhouse setting.
Materials:
-
Pots or trays filled with a suitable soil mix
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Test compounds formulated for spraying (e.g., dissolved in a solvent with a surfactant)
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber or calibrated sprayer
Procedure:
-
Plant Preparation:
-
Sow the seeds of the target weed species in pots or trays.
-
Grow the plants in the greenhouse until they reach the 2-3 leaf stage.
-
-
Herbicide Application:
-
Prepare solutions of the test compounds at various concentrations.
-
Apply the solutions to the plants using a calibrated sprayer to ensure uniform coverage. The application rate should be equivalent to a specific dosage per hectare (e.g., 37.5 g/ha).
-
Include a negative control (sprayed with the solvent and surfactant only) and a positive control (a commercial herbicide).
-
-
Evaluation:
-
Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
For a quantitative assessment, harvest the above-ground biomass of the plants after a set period (e.g., 14-21 days) and measure the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction compared to the negative control.
-
Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) by plotting the growth reduction against the herbicide dose.
-
Plant Growth Regulation Bioassay (Cucumber Root Elongation)
This protocol is adapted for evaluating the plant growth regulatory effects of this compound analogs on cucumber root elongation.
Materials:
-
Petri dishes
-
Filter paper
-
Cucumber seeds (Cucumis sativus)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted in distilled water
-
Incubator or growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds.
-
Create a series of dilutions to obtain different concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L).
-
-
Seed Germination:
-
Surface sterilize the cucumber seeds.
-
Place the seeds on moist filter paper in petri dishes and allow them to germinate in the dark for 24-48 hours until the radicle emerges.
-
-
Bioassay Setup:
-
Line petri dishes with filter paper.
-
Add a specific volume (e.g., 5 mL) of the respective test solutions to each petri dish.
-
Include a control group with only the solvent in distilled water.
-
Carefully place a set number of germinated seeds (e.g., 10) in each petri dish.
-
-
Incubation and Measurement:
-
Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 hours).
-
After the incubation period, measure the length of the primary root of each seedling.
-
-
Data Analysis:
-
Calculate the average root length for each treatment group.
-
Express the results as a percentage of the control group's root length.
-
Determine if the compounds exhibit stimulatory or inhibitory effects on root growth at different concentrations.
-
Signaling Pathways and Workflows
References
Troubleshooting & Optimization
Technical Support Center: Niementowski Quinazolinone Synthesis
Welcome to the technical support center for the Niementowski quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve the yield of this important reaction.
Troubleshooting Guides
This section addresses common issues encountered during the Niementowski quinazolinone synthesis that can lead to low yields or product impurities.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield, or no desired quinazolinone product at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in the Niementowski reaction is a frequent issue and can often be attributed to several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Reaction Temperature: The conventional Niementowski reaction typically requires high temperatures, often in the range of 130-180°C, to proceed effectively.[1][2] Ensure your reaction is reaching and maintaining the optimal temperature. For heat-sensitive substrates, consider alternative methods.
-
Reaction Time: Conventional methods can be slow, sometimes requiring several hours of heating.[2][3] If the reaction time is too short, the reaction may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative to conventional heating. Microwave synthesis has been shown to significantly reduce reaction times (from hours to minutes) and increase yields.[4]
-
Purity of Reactants: The purity of the starting materials, particularly the anthranilic acid derivative, is crucial. Impurities can lead to unwanted side reactions and inhibit the formation of the desired quinazolinone. Ensure you are using high-purity starting materials.
-
Stoichiometry of Reactants: An excess of the amide or formamide (B127407) is often used to drive the reaction to completion. Experiment with the molar ratio of your reactants to find the optimal balance for your specific substrates.
Issue 2: Formation of Side Products and Impurities
Q2: My reaction is producing significant side products, making purification difficult. How can I minimize these?
A2: The formation of side products is a common challenge, especially at the high temperatures used in the conventional Niementowski reaction. Here are some strategies to achieve a cleaner reaction:
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous (dry) conditions. The presence of water can lead to hydrolysis of intermediates and starting materials, reducing the yield of the desired product.
-
Solvent-Free Conditions: The Niementowski reaction is often performed neat (without a solvent). This can sometimes lead to charring at high temperatures. If you are observing decomposition, consider using a high-boiling point, inert solvent.
-
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.
-
Purification Techniques: If side products are unavoidable, optimize your purification strategy. Recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid is a common method for purifying quinazolinones. For more challenging separations, column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Niementowski quinazolinone reaction?
A1: The Niementowski quinazolinone synthesis involves the condensation of an anthranilic acid with an amide. A similar pathway has been proposed for the Niementowski quinoline (B57606) synthesis, which is thought to begin with the formation of a Schiff base, followed by intramolecular condensation to form an imine intermediate. Subsequent ring closure and dehydration lead to the final quinazolinone product.
Q2: Can I use a catalyst to improve the yield of the Niementowski reaction?
A2: While the traditional Niementowski reaction is often performed without a catalyst, some modifications have explored the use of catalysts. Acidic catalysts can sometimes facilitate the cyclization step. For instance, the use of acidic alumina, silica (B1680970) gel, and montmorillonite (B579905) K-10 has been reported to give good yields in microwave-assisted, solvent-free conditions.
Q3: What are the main advantages of using microwave irradiation for the Niementowski synthesis?
A3: The primary advantages of using microwave irradiation for the Niementowski reaction are:
-
Increased Yields: Many studies report significantly higher yields compared to conventional heating methods.
-
Reduced Reaction Times: Reaction times can be dramatically shortened from several hours to just a few minutes.
-
Cleaner Reactions: Microwave heating often results in fewer side products, simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.
Q4: Are there any alternatives to the Niementowski reaction for synthesizing quinazolinones?
A4: Yes, several other methods exist for the synthesis of quinazolinones. One common alternative involves the reaction of an isatoic anhydride (B1165640) with an amine, which is a modification of the Niementowski reaction. Other routes starting from 2-aminobenzonitriles or 2-aminobenzamides have also been developed.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Niementowski Quinazolinone Synthesis
| Reactants | Method | Reaction Time | Yield (%) | Reference |
| 6-Bromobenzoxazone and p-aminobenzoic acid | Conventional (reflux) | 6 hours | 75 | |
| Substituted thieno[2,3-d]pyrimidine (B153573) and anthranilic acid | Conventional (reflux) | 1.5 hours | 58-72 | |
| Substituted thieno[2,3-d]pyrimidine and anthranilic acid | Microwave (140W) | 10 minutes | 75-88 | |
| Anthranilic acid and Formamide | Conventional | 4 hours | 73.3 | |
| Anthranilic acid and Formamide | Conventional (optimized) | 2 hours | 96 |
Experimental Protocols
Protocol 1: Conventional Niementowski Synthesis of Quinazolin-4(3H)-one
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine anthranilic acid (1.0 equivalent) and formamide (4.0 equivalents).
-
Heating: Heat the reaction mixture in a glycerin bath or a suitable heating mantle to 130-135°C.
-
Reaction Monitoring: Maintain the temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture into crushed ice with stirring.
-
Isolation: Allow the product to precipitate over 6-8 hours at room temperature.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or ethanol.
Protocol 2: Microwave-Assisted Niementowski Synthesis of Substituted Quinazolinones
This protocol is a general guideline for microwave-assisted synthesis and should be adapted based on the specific microwave reactor and substrates used.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the substituted thieno[2,3-d]pyrimidine (1.0 equivalent) and the appropriate anthranilic acid (5.6 equivalents) in acetic acid.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a power of 140W for 10 minutes.
-
Solvent Removal: After irradiation, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from ethanol to afford the desired quinazolinone.
Visualizations
References
Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives by Column Chromatography
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the purification of 4(3H)-quinazolinone derivatives using column chromatography. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify this compound derivatives? A1: Both column chromatography and recrystallization are effective methods for purifying this compound derivatives.[1] The choice depends on the specific impurities present. Column chromatography is generally more effective for separating soluble impurities with different polarities, while recrystallization is suitable for removing solid, insoluble impurities or for a final polishing step after chromatography.[1][2]
Q2: What are the typical impurities found in crude this compound samples? A2: Common impurities often arise from unreacted starting materials, such as anthranilic acid derivatives, or by-products from the cyclization reaction.[1][2] Side reactions, incomplete cyclization, or self-condensation of intermediates can also lead to impurities.
Q3: What is a good starting solvent system for silica (B1680970) gel column chromatography of these compounds? A3: A common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent, like hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate (B1210297). The optimal ratio should first be determined by Thin Layer Chromatography (TLC) analysis to achieve a target Rf value of 0.2-0.4 for the desired compound.
Q4: My this compound derivative is very polar. What solvent system should I use? A4: For very polar compounds that do not move significantly in standard hexane/ethyl acetate systems, you can increase the eluent strength by using more polar solvents. A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 99:1 to 95:5) is often effective. For highly basic compounds, adding a small amount of ammonia (B1221849) or triethylamine (B128534) to the mobile phase can improve peak shape and elution.
Q5: When should I consider using a stationary phase other than silica gel? A5: You should consider an alternative stationary phase if your compound decomposes on silica gel. Silica gel is slightly acidic and can cause degradation of sensitive molecules. You can test for stability by spotting the compound on a silica TLC plate, waiting for an hour, and then eluting to see if new spots have formed. If instability is observed, neutral alumina (B75360) is a common alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.
| Issue | Possible Cause(s) | Solution(s) |
| Compound does not elute | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound may have decomposed on the silica gel. | Test for compound stability on a TLC plate. If it is unstable, consider using a less acidic stationary phase like neutral alumina or florisil. | |
| Poor Separation | The chosen solvent system does not provide adequate separation between the product and impurities. | Optimize the solvent system using TLC to achieve better separation. Try a different solvent combination (e.g., toluene/acetone instead of hexane/ethyl acetate) to alter selectivity. |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. | |
| Peak Tailing or Streaking | The compound, especially if it contains basic nitrogen atoms, is interacting strongly with acidic silanol (B1196071) groups on the silica surface. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to mask the active sites and improve peak shape. |
| The sample was overloaded, exceeding the column's linear capacity. | Decrease the concentration or volume of the sample being loaded. | |
| Low Recovery of Product | The compound is too soluble in the eluent and elutes too quickly with impurities. | Use a less polar solvent system to achieve better retention and separation. |
| The compound has irreversibly adsorbed to the stationary phase or decomposed. | Perform a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds. If decomposition is suspected, switch to a different stationary phase like alumina. | |
| Crude sample won't dissolve in the eluting solvent | The sample has poor solubility in the relatively non-polar mobile phase required for good separation. | Use the "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then load the resulting free-flowing powder onto the top of the column. |
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of this compound Derivatives
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | A common starting point for separating moderately polar compounds. | The ratio should be adjusted to achieve an Rf value of 0.2-0.4 for the target compound on TLC. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Effective for more polar compounds that show low Rf values in hexane/ethyl acetate systems. | Use with adequate ventilation due to the toxicity of dichloromethane. |
| Toluene / Acetone (e.g., 9:1 to 7:3) | An alternative system that can offer different selectivity, which may improve the separation of aromatic compounds. | Can be useful when co-elution is an issue in other systems. |
| Eluent + 0.1-1% Triethylamine (TEA) | For basic this compound derivatives that exhibit peak tailing. | The addition of a base can significantly reduce interactions with acidic silica gel, leading to sharper peaks. |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
-
Stationary Phase Selection: Use silica gel (typically 230-400 mesh) as the standard stationary phase. If the compound is found to be unstable on silica, consider using neutral alumina.
-
Solvent System Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal system will give your target compound an Rf value of approximately 0.2-0.4 and show clear separation from major impurities.
-
-
Column Packing (Slurry Method):
-
Clamp the column vertically and ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, mix the required amount of silica gel (20-100 times the weight of the crude sample) with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.
-
Gently tap the side of the column to settle the silica gel and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition. Ensure the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.
-
Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If a gradient elution is needed, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
Troubleshooting solubility issues of 4(3H)-quinazolinone compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4(3H)-quinazolinone compounds in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds and why is their solubility often a concern?
A1: this compound and its derivatives are a significant class of heterocyclic compounds found in numerous bioactive molecules and natural alkaloids.[1] Their structure is considered a "privileged scaffold" in drug discovery due to its broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] However, a common challenge with many quinazolinone derivatives is their poor aqueous solubility.[4] This is often due to their rigid, planar aromatic structures and lipophilic functional groups, which are necessary for target binding but hinder dissolution in water. Poor solubility can lead to compound precipitation in stock solutions and assay buffers, resulting in inaccurate experimental data, underestimated potency, and low oral bioavailability in in-vivo studies.
Q2: What are the recommended starting solvents for dissolving this compound compounds?
A2: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended primary solvent for this compound derivatives. N,N-Dimethylformamide (DMF) has also been shown to be an effective solvent for some derivatives and may even provide greater solubility than DMSO in certain cases. It is critical to use a fresh, anhydrous grade of the solvent, as absorbed water can significantly decrease the solubility of the compound. For some applications, other organic solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF) might also be considered.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
A3: This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble when diluted into a predominantly aqueous medium. Several strategies can mitigate this:
-
Reduce the Final Concentration: The most direct approach is to lower the final concentration of the compound in the assay to stay below its solubility limit in the aqueous buffer.
-
Decrease the Percentage of DMSO: While many cell-based assays have a low tolerance for DMSO (typically <0.5% to <1% v/v), some biochemical assays may tolerate slightly higher concentrations. It is crucial to determine the maximum DMSO concentration your assay can tolerate and perform vehicle controls to account for any solvent effects.
-
Use a Co-solvent System: Adding a water-miscible organic co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to the buffer can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. Start with low percentages (e.g., 1-5% v/v) and increase as needed, while monitoring for any impact on the assay.
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 can be added to the assay buffer at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds by forming micelles.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes. Pre-incubating the compound with a cyclodextrin (B1172386) derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before final dilution can be effective.
Q4: How can I improve the solubility of my this compound compound for in vivo studies?
A4: For improving low oral bioavailability due to poor solubility, several formulation strategies can be explored:
-
pH Modification: For ionizable quinazolinone derivatives, adjusting the pH of the formulation can significantly increase solubility.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix (e.g., Poloxamer 407, PVP, PEGs) at a molecular level. This can reduce particle size, convert the drug to a more soluble amorphous form, and enhance dissolution rates.
-
Nanotechnology Approaches: Reducing particle size to the nanometer range dramatically increases the surface area for dissolution. Techniques include creating nanosuspensions through high-pressure homogenization or formulating the compound into polymeric nanoparticles or nanoemulsions.
-
Prodrug Strategies: A prodrug approach can be employed by incorporating solubilizing moieties like phosphate (B84403) esters or polyethylene glycol (PEG) groups onto the parent molecule.
Q5: I am getting inconsistent results in my biological assays. Could this be related to solubility?
A5: Yes, inconsistent results are a common consequence of poor solubility. If your compound is precipitating in the assay medium, the effective concentration delivered to the target will be variable between experiments and even between wells on the same plate. It is crucial to visually inspect all assay plates for any signs of precipitation before and after incubation. If precipitation is observed, you should implement one of the solubility enhancement strategies mentioned in A3.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Stock solution is cloudy or has visible particles. | The compound's solubility limit in the chosen solvent has been exceeded. | Test alternative solvents like DMF or THF, or a range of different organic solvents. Apply gentle heating (e.g., 37°C water bath) or use an ultrasonic water bath to aid dissolution, but be cautious of potential compound degradation. |
| Precipitation observed in stock solution upon storage at 4°C or -20°C. | The compound is less soluble at lower temperatures. | Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm the vial and vortex thoroughly before each use to ensure the compound is fully redissolved. |
| Inconsistent results between experiments or low signal-to-noise ratio. | The compound is precipitating in the assay medium, leading to variable effective concentrations. | Visually inspect assay plates for precipitation. Implement solubility enhancement strategies such as reducing the final compound concentration, using co-solvents, or adding surfactants. |
| Low bioactivity observed in an otherwise potent compound family. | The compound may not be sufficiently soluble in the assay buffer to reach its effective concentration. | Re-evaluate the solubility of the compound in your specific assay buffer using a standardized method like the shake-flask protocol. Consider using a solubility-enhancing excipient or a different assay format. |
Data Presentation
Table 1: Summary of Solubility Enhancement Techniques
The following table summarizes various techniques used to improve the solubility of poorly soluble compounds, including quinazolinone derivatives.
| Technique | Example Carrier/Method | Potential Solubility Enhancement | Reference(s) |
| Solid Dispersion | Poloxamer 407 (Melt-Fusion) | Improved in-vitro dissolution rate | |
| PEG/PVP (Solvent Evaporation) | >2-fold increase in dissolution rate | ||
| Complexation | β-Cyclodextrin (Kneading) | Successful enhancement in water | |
| pH Adjustment | Buffers, Acidic/Basic Excipients | Dependent on pKa of the compound | |
| Co-solvency | DMSO, Ethanol, PEG 300 | Variable, dependent on co-solvent concentration | |
| Nanosuspension | High-Pressure Homogenization | Increases saturation solubility |
Table 2: Illustrative Solubility Data for Quinazolinone Derivatives
Note: The data in this table is for illustrative purposes only and represents placeholder information to demonstrate a structured format. Actual solubility is compound-specific and must be determined experimentally.
| Compound Derivative | Solvent System | Temperature (°C) | Max Solubility (µg/mL) |
| Placeholder Compound A | PBS, pH 7.4 | 25 | < 1 |
| Placeholder Compound A | 10% DMSO in PBS, pH 7.4 | 25 | 15 |
| Placeholder Compound B | Water | 25 | 5 |
| Placeholder Compound B | 5% HP-β-CD in Water | 25 | 50 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a small amount of the this compound compound powder.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle heating may also be applied if the compound is stable.
-
Visually inspect the solution to ensure there are no visible particles before use or storage.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or agitator. The system should be allowed to reach equilibrium, which typically takes 24 to 48 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 10-20 minutes) or by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet. Dilute the supernatant with a suitable solvent to bring the compound's concentration into the linear range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility of the compound by applying the dilution factor to the measured concentration. The result is typically expressed in units of µg/mL, mg/L, µM, or mM.
Visualizations
Caption: Workflow for preparing and troubleshooting assay solutions.
Caption: Logical workflow for troubleshooting solubility issues.
Caption: Generalized kinase inhibition by a this compound compound.
References
Identifying and minimizing byproducts in quinazoline synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize byproducts in your quinazoline (B50416) synthesis experiments.
Troubleshooting Guides
This section addresses common issues encountered during quinazoline synthesis, such as the formation of unwanted byproducts and low yields.
Problem: Presence of Quinazolin-4(3H)-one Byproduct
The formation of a quinazolin-4(3H)-one is a common issue, particularly in syntheses like the Niementowski reaction.[1] This byproduct can arise from the cyclization pathway involving the carbonyl group of an amide intermediate.
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Reaction Conditions Favoring Quinazolinone Formation | In Niementowski reactions, using an excess of formamide (B127407) can favor the formation of the desired quinazoline over the quinazolinone.[1] | Minimized formation of the 4-oxo-3,4-dihydroquinazoline byproduct. |
| Suboptimal pH | Adjust the pH of the reaction mixture. Both acidic and basic conditions can influence the reaction pathway. | Shift in the reaction equilibrium, favoring the desired quinazoline product. |
| Hydrolysis of Quinazoline Product | Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, during the workup and purification stages.[2] | Preservation of the quinazoline ring and prevention of conversion to the quinazolinone. |
Problem: Low Yield of the Desired Quinazoline Product
Low yields can be frustrating and may stem from several factors, including incomplete reactions and degradation of materials.
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time.- Increase the reaction temperature.- Consider using microwave irradiation to accelerate the reaction.[1] | Increased conversion of starting materials to the desired product. |
| Suboptimal Catalyst | - Screen different catalysts, such as Lewis acids or transition metals.- Iodine or copper-based catalysts have shown high efficacy in specific syntheses.[1] | Enhanced reaction rate and selectivity, leading to a higher yield. |
| Degradation of Starting Materials or Product | - Employ milder reaction conditions.- Use a solvent-free approach or a high-boiling point inert solvent to prevent side reactions. | Preservation of the integrity of reactants and the final product. |
| Poor Quality of Starting Materials | Ensure the purity of starting materials like anthranilic acids, 2-aminobenzamides, or isatoic anhydrides. Impurities can lead to side reactions. | Reduced side reactions and improved yield of the desired product. |
| Atmosphere Sensitivity | For reactions sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). | Prevention of degradation of reagents and intermediates. |
Problem: Presence of Unreacted Starting Materials in the Final Product
Residual starting materials can complicate purification and indicate an inefficient reaction.
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. | Full consumption of starting materials. |
| Inefficient Purification | Optimize the purification method. Recrystallization from a suitable solvent system or column chromatography can be effective. | Isolation of the pure quinazoline product, free from starting materials. |
Problem: Formation of Isomeric or Ring-Opened Byproducts
The formation of isomers or ring-opened products can occur under certain conditions.
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Side Reactions During Functional Group Introduction | Careful control of temperature and slow addition of reagents can minimize the formation of isomers. | Increased regioselectivity and reduced formation of isomeric impurities. |
| Hydrolysis of the Quinazoline Ring | Avoid prolonged exposure to strong acids or bases, particularly at high temperatures, during workup and purification. Quinazolines can be susceptible to hydrolysis under these conditions. | Minimized formation of ring-opened byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in quinazoline synthesis?
Common byproducts include quinazolin-4(3H)-ones, unreacted starting materials, and in some cases, isomeric products or ring-opened compounds resulting from hydrolysis. The specific byproducts will depend on the synthetic route employed.
Q2: How can I detect and identify these byproducts?
A combination of analytical techniques is recommended for accurate identification:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and the relative amounts of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for the structural elucidation of the main product and impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown byproducts.
Here is a table of approximate ¹H NMR chemical shifts that can help in identifying quinazoline and a common byproduct:
| Compound | H2 (ppm) | H4 (ppm) | Other Aromatic Protons (ppm) |
| Quinazoline | ~9.4 | ~9.8 | 7.6 - 8.2 |
| Quinazolin-4(3H)-one | ~8.2 | - | 7.3 - 8.3 |
| Note: Chemical shifts are approximate and can vary based on substitution and solvent. |
Q3: Are there "greener" methods for quinazoline synthesis that minimize waste?
Yes, modern synthetic strategies are increasingly focusing on environmentally friendly approaches. Microwave-assisted synthesis, especially under solvent-free conditions, has proven to be highly efficient, reducing reaction times and the use of organic solvents. Multicomponent reactions are also gaining popularity as they improve atom economy by combining several starting materials in a single step.
Q4: Can you provide a general protocol for minimizing byproducts in the Niementowski synthesis?
The Niementowski reaction condenses an anthranilic acid with an amide. To minimize the common quinazolinone byproduct, consider the following protocol adapted from a solvent-free, microwave-assisted approach:
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
-
Reactant Mixture: In a microwave-safe vessel, combine anthranilic acid (1 equivalent) with an excess of formamide (at least 5 equivalents). The use of a solid support like montmorillonite (B579905) K-10 can also improve yields.
-
Microwave Irradiation: Heat the mixture in a microwave reactor. Typical conditions might be 150°C for 4-10 minutes. Monitor the reaction by TLC.
-
Work-up: After cooling, add distilled water to the reaction mixture. The desired quinazoline product will often precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Q5: What purification techniques are most effective for quinazoline derivatives?
Purification can be challenging due to the polarity and sometimes poor solubility of these compounds.
-
Recrystallization: This is often the most effective method for obtaining highly pure compounds. Experiment with various solvent systems like ethanol, methanol, or ethyl acetate/hexane to find the optimal conditions.
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from byproducts and unreacted starting materials.
Visualizing Reaction Pathways and Workflows
Niementowski Reaction: Quinazoline vs. Quinazolinone Formation
The following diagram illustrates the two potential cyclization pathways in the Niementowski reaction, leading to either the desired quinazoline or the quinazolin-4(3H)-one byproduct.
Caption: Niementowski reaction pathways.
General Troubleshooting Workflow for Impurities
This flowchart provides a logical sequence for identifying and addressing the presence of impurities in your quinazoline synthesis product.
Caption: Troubleshooting workflow for impurities.
References
Optimizing reaction conditions for microwave-assisted quinazolinone synthesis
Welcome to the technical support center for the optimization of microwave-assisted quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to help you achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for quinazolinone synthesis compared to conventional heating?
Microwave irradiation offers several key advantages over traditional heating methods for the synthesis of quinazolinones.[1][2] These include:
-
Accelerated Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][2][3]
-
Increased Yields: Often, higher product yields are achieved under microwave conditions.
-
Improved Purity: The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Greener Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of green chemistry.
Q2: What are the most common starting materials for microwave-assisted quinazolinone synthesis?
A variety of starting materials can be employed, with the choice often depending on the desired substitution pattern of the final quinazolinone. Common precursors include:
-
Anthranilic acids
-
2-Aminobenzamides
-
Isatoic anhydrides
-
Anthranilamides
-
2-Aminobenzonitriles
Q3: Can quinazolinone synthesis be performed under solvent-free conditions using microwave irradiation?
Yes, solvent-free (neat) conditions are frequently and successfully used in microwave-assisted quinazolinone synthesis. This approach is environmentally friendly and can simplify the work-up procedure. In some cases, solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 can be used to facilitate solvent-free reactions.
Q4: What types of catalysts are effective in microwave-assisted quinazolinone synthesis?
A wide range of catalysts can be utilized to promote the reaction. The choice of catalyst will depend on the specific reaction pathway. Some effective catalysts include:
-
Lewis Acids: Antimony(III) trichloride (B1173362) (SbCl₃) has been shown to be an effective catalyst.
-
Transition Metals: Copper-based catalysts, such as copper iodide (CuI), are commonly used.
-
Solid-Supported Catalysts: Montmorillonite K-10 is a notable example.
-
Organocatalysts: 4-Dimethylaminopyridine (DMAP) can be used as a base catalyst in certain reactions.
-
Other Reagents: Iodine can also catalyze the oxidative cyclization.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of quinazolinones and provides systematic approaches to resolve them.
Problem 1: Low or No Product Yield
Low or no yield is a frequent challenge. The following table outlines potential causes and suggests corrective actions.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. For example, in a copper-catalyzed reaction of 2-aminobenzamide (B116534) and benzyl (B1604629) alcohol, increasing the temperature from 110 °C to 130 °C improved the yield. However, excessively high temperatures can lead to degradation, so optimization is key. |
| Incorrect Reaction Time | Optimize the irradiation time. While longer times can increase conversion, they may also lead to the formation of side products. A time-course study is recommended to find the optimal duration. |
| Ineffective Catalyst or Incorrect Catalyst Loading | Screen different catalysts known to be effective for your specific reaction type. Optimize the catalyst loading; for instance, 1 mol% of SbCl₃ was found to be optimal in one study. Ensure the catalyst is not deactivated; using a fresh batch may be necessary. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. If a solvent is used, screen a variety of high-boiling point, polar solvents that are suitable for microwave chemistry. In some cases, switching to solvent-free conditions can improve the yield. |
| Low Microwave Power | The microwave power setting can affect the reaction rate and yield. The optimal power should be determined experimentally. For example, in one synthesis, increasing the microwave power from 60 W to 100 W resulted in a higher yield. |
| Impure Starting Materials | Ensure the purity of your reactants, as impurities can lead to side reactions and lower the yield. It is recommended to purify starting materials if their quality is questionable. |
| Atmospheric Conditions | Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates. |
Problem 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Potential Cause | Suggested Solution |
| Excessive Reaction Temperature or Time | Over-exposure to high temperatures or prolonged reaction times can lead to the degradation of reactants or the desired product, resulting in side product formation. Re-optimize these parameters by systematically reducing them. |
| Incorrect Stoichiometry | In multi-component reactions, the precise ratio of reactants is critical. An excess of one reactant can lead to the formation of undesired side products. Carefully control the stoichiometry of your starting materials. |
| Inappropriate Catalyst | The catalyst may be promoting undesired reaction pathways. Consider screening alternative catalysts that may offer higher selectivity for the desired product. |
| Reactive Solvent | The solvent may be participating in the reaction. If this is suspected, switch to a more inert solvent or consider a solvent-free approach. |
Experimental Protocols
Below are representative experimental protocols for the microwave-assisted synthesis of quinazolinones.
Protocol 1: Copper-Catalyzed Synthesis from 2-Aminobenzamide and Benzyl Alcohol
This protocol is adapted from a method for the synthesis of AChE quinazolinone inhibitors.
-
Reactant Mixture: In a microwave reaction vessel, combine 2-aminobenzamide (0.5 mmol), benzyl alcohol (2.5 mmol, 5.0 equiv.), copper(I) iodide (CuI) (0.1 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (0.75 mmol, 1.5 equiv.).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 130 °C for 2 hours under an oxygen atmosphere.
-
Work-up: After the reaction is complete and the vessel has cooled, purify the crude product by column chromatography to obtain the desired quinazolinone.
Protocol 2: SbCl₃-Catalyzed Synthesis from Anthranilic Amide and Benzaldehyde (B42025)
This solvent-free protocol utilizes a Lewis acid catalyst.
-
Reactant Mixture: In a suitable vessel, mix anthranilic amide (2 mmol), benzaldehyde (2 mmol), and antimony(III) trichloride (SbCl₃) (0.02 mmol, 1 mol%).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a power of 200 W for 3-5 minutes.
-
Work-up: Upon completion, allow the reaction to cool. The product can be purified by recrystallization.
Data Presentation
The following tables summarize quantitative data from various studies to facilitate comparison of reaction conditions.
Table 1: Optimization of Copper-Catalyzed Quinazolinone Synthesis
| Entry | Catalyst (20 mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl | Cs₂CO₃ (0.5) | 110 | 1 | 45 |
| 2 | CuI | Cs₂CO₃ (0.5) | 110 | 1 | 53 |
| 3 | Cu₂O | Cs₂CO₃ (0.5) | 110 | 1 | 35 |
| 4 | CuI | K₂CO₃ (1.5) | 110 | 1 | 19 |
| 5 | CuI | Cs₂CO₃ (1.5) | 130 | 2 | 92 |
Table 2: Comparison of Microwave vs. Conventional Heating for Quinazolinone Synthesis
| Compound | Method | Yield (%) | Time |
| 2a | Conventional | 78 | 18 h |
| 2a | Microwave | 92 | 30 min |
| 2b | Conventional | 16 | 30 h |
| 2b | Microwave | 31 | 45 min |
| 2c | Conventional | 67 | 24 h |
| 2c | Microwave | 89 | 30 min |
Table 3: Optimization of Reaction Conditions for (Quinazolin-4-ylamino)methylphosphonate Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Microwave Power (W) | Yield (%) |
| 1 | Ethanol | 100 | 25 | 80 | 65.0 |
| 2 | Isopropanol | 100 | 25 | 80 | 70.0 |
| 3 | Isopropanol/HOAc | 100 | 20 | 100 | 79.0 |
| 4 | Isopropanol/HOAc | 150 | 20 | 100 | 79.0 |
| 5 | Isopropanol/HOAc | 100 | 20 | 60 | 43.0 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing microwave-assisted quinazolinone synthesis.
Caption: General workflow for microwave-assisted quinazolinone synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Regioselectivity in Substituted Quinazolinone Synthesis
Welcome to the technical support center for the synthesis of substituted quinazolinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the control of regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving regioselective synthesis of 2,3-disubstituted quinazolinones?
A1: Achieving regioselectivity in the synthesis of 2,3-disubstituted quinazolinones often involves a multi-step approach. A common and effective strategy is the sequential introduction of substituents. This typically begins with the N-alkylation of a quinazolinone core, followed by modification at the C2 position. For instance, a highly effective protocol involves the regioselective N-alkylation of 2-chloro-4(3H)-quinazolinone, which then serves as a scaffold for further diversification.[1] Another approach involves the reaction of isatoic anhydride (B1165640) with various amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, to efficiently produce 2-substituted quinazolin-4(3H)-ones, which can then be further substituted at the N3 position.
Q2: How can I control regioselectivity between the C2 and C4 positions in di-substituted quinazolinones?
A2: Controlling regioselectivity between the C2 and C4 positions is a critical challenge. The C4 position is generally more electrophilic and therefore more reactive towards nucleophilic substitution.[2][3] To achieve selective substitution at the C2 position, the C4 position can be blocked with a group that is unreactive or can be selectively removed later. For example, in 2,4-dichloroquinazolines, reactions with nucleophiles often occur preferentially at the C4 position.[2] To direct substitution to the C2 position, one can start with a 2-chloro-4(3H)-quinazolinone, where the C4 position is an oxo group, thus directing substitution to the C2 position.[1]
Q3: What role do catalysts play in controlling regioselectivity?
A3: Catalysts are pivotal in directing the regioselectivity of quinazolinone synthesis. Transition metal catalysts, such as palladium and copper, are widely used. For instance, palladium-catalyzed cross-coupling reactions of polyhalogenated quinazolines allow for the sequential and regioselective introduction of substituents. Copper catalysts have been employed in the synthesis of 2,4-diaryl quinazolines from diaryliodonium salts and nitriles. The choice of catalyst and ligands can significantly influence which position of the quinazolinone core is activated for reaction.
Q4: How do reaction conditions like solvent and temperature affect regioselectivity?
A4: Reaction conditions are critical variables for controlling regioselectivity.
-
Solvent: The polarity of the solvent can influence the reaction pathway. For example, in the synthesis of 2-amino-4-azido-6,7-dimethoxyquinazolines, selective C2 substitution with pyrrolidine (B122466) was achieved in a non-polar solvent like chloroform, while less nucleophilic amines required a more polar solvent like acetonitrile. Some syntheses can even be performed under solvent-free conditions, which can offer environmental benefits and sometimes unique selectivity.
-
Temperature: Temperature can affect the rate of competing reactions. In some cases, lower temperatures may favor the kinetic product, while higher temperatures may lead to the thermodynamic product. Optimization of temperature is often necessary to achieve the desired regioselectivity and yield. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times, sometimes influencing selectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
Symptoms:
-
NMR and/or LC-MS analysis of the crude product shows a mixture of regioisomers (e.g., both N1- and N3-alkylation products, or a mixture of C2 and C4 substituted products).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Choice of Base or Solvent | The combination of base and solvent can significantly impact the site of alkylation or substitution. For N-alkylation, a weaker base might favor N3-alkylation, while a stronger base could lead to a mixture. Experiment with a range of bases (e.g., K₂CO₃, NaH, DBU) and solvents with varying polarities (e.g., DMF, THF, Dioxane). |
| Steric Hindrance | Bulky substituents on either the quinazolinone core or the incoming electrophile/nucleophile can direct the reaction to the less sterically hindered position. Consider using starting materials with appropriate steric bulk to favor the desired isomer. |
| Reaction Temperature | The reaction may not be under optimal thermodynamic or kinetic control. Try running the reaction at a lower temperature to favor the kinetic product or at a higher temperature to favor the thermodynamic product. A systematic temperature screen is recommended. |
| Inappropriate Catalyst System | The catalyst and its ligands play a crucial role in directing regioselectivity in cross-coupling reactions. For palladium-catalyzed reactions, screen different phosphine (B1218219) ligands or consider other transition metal catalysts like copper or nickel. |
Issue 2: Low Reaction Yield
Symptoms:
-
The isolated yield of the desired regioisomer is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent have a major impact on yield. Systematically optimize these parameters. For example, in the synthesis of 4-methylquinazoline, optimizing conditions to 150°C for 6 hours significantly increased the yield. |
| Poor Quality Starting Materials | Impurities in starting materials can lead to side reactions and lower yields. Ensure the purity of your reactants and dry your solvents and reagents thoroughly, especially for moisture-sensitive reactions. |
| Catalyst Inactivity | The catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is fresh or properly activated. Consider increasing the catalyst loading. |
| Atmosphere Control | Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve the yield. |
Issue 3: Formation of Undesired Side Products
Symptoms:
-
Besides the desired product and its regioisomer, other unexpected products are observed in the reaction mixture.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Side Reactions | Over-reaction, decomposition of starting materials or products, or competing reaction pathways can lead to side products. Carefully analyze the structure of the side products to understand the competing reaction. |
| Incorrect Stoichiometry | In multi-component reactions, the precise ratio of reactants is crucial. An excess of one reactant can promote the formation of side products. Carefully control the stoichiometry of your reactants. |
| Hydrolysis | Quinazolinone intermediates can be susceptible to hydrolysis, especially at reactive positions like C4. Ensure anhydrous conditions and consider a non-aqueous workup if necessary. |
Experimental Protocols
Protocol 1: Regioselective N3-Alkylation of 2-chloro-4(3H)-quinazolinone
This protocol describes the selective alkylation at the N3 position of the quinazolinone ring.
Materials:
-
2-chloro-4(3H)-quinazolinone
-
Methyl bromoacetate (B1195939)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Brine
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 2-chloro-4(3H)-quinazolinone (1.0 equiv.) in DME.
-
Add sodium carbonate (1.05 equiv.) to the solution at 23 °C.
-
Stir the mixture for 10 minutes.
-
Add methyl bromoacetate (2.0 equiv.) dropwise.
-
Seal the reaction flask and heat it in an oil bath to 65 °C.
-
After 1.5 hours, remove the reaction from the heat.
-
After cooling for 25 minutes, pour the reaction mixture into brine.
-
Extract the aqueous layer with ethyl acetate (6 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N3-alkylated product.
| Reactant | Molar Equiv. |
| 2-chloro-4(3H)-quinazolinone | 1.0 |
| Sodium Carbonate | 1.05 |
| Methyl bromoacetate | 2.0 |
Protocol 2: Synthesis of 2,4-Diarylquinazolines via Copper-Catalyzed Cascade Annulation
This protocol outlines a one-pot synthesis for 2,4-disubstituted quinazolines.
Materials:
-
Diaryliodonium salt
-
Nitrile (aromatic or aliphatic)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction vessel, add the diaryliodonium salt (1.0 equiv.), the nitrile (1.2 equiv.), and Cu(OTf)₂ (10 mol%).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup and purify the product by column chromatography.
| Reactant | Molar Equiv. / mol% |
| Diaryliodonium salt | 1.0 |
| Nitrile | 1.2 |
| Cu(OTf)₂ | 10 mol% |
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming drug resistance with novel 4(3H)-quinazolinone EGFR inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel 4(3H)-quinazolinone EGFR inhibitors designed to overcome drug resistance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and biological evaluation of this compound EGFR inhibitors.
Synthesis & Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction; Suboptimal reaction conditions (temperature, time); Impure starting materials. | Monitor reaction progress using Thin Layer Chromatography (TLC).[1] Consider increasing the reaction time or temperature.[1] Ensure the purity of starting materials using techniques like NMR or mass spectrometry.[1] |
| Impure Final Product | Ineffective purification; Presence of side products; Contamination. | Utilize alternative purification methods like column chromatography with a different solvent system or recrystallization with various solvent pairs.[1] Characterize impurities to understand side reactions. Re-verify the identity and purity of the final compound using NMR, Mass Spectrometry, and melting point analysis.[1] |
| Compound Solubility Issues | The inherent hydrophobicity of the quinazolinone scaffold. | Use a co-solvent like DMSO to prepare a concentrated stock solution, ensuring the final DMSO concentration in the assay is low (typically <0.5%). If the compound has a basic nitrogen, consider converting it to a more soluble salt form. |
Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Results in Cell Viability Assays | Cell line variability (passage number, contamination); Inconsistent cell seeding density; Pipetting errors; Edge effects in microplates. | Use authenticated, low-passage cell lines. Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the microplate or fill them with sterile media/PBS to minimize evaporation. |
| Compound Appears Inactive or Less Potent Than Expected | Compound degradation; Assay interference; High serum concentration in media; Intrinsic or acquired resistance of the cell line. | Confirm compound purity and identity. Assess compound stability under assay conditions. Run a control with the compound in cell-free media to check for direct interference with the assay reagent. Reduce serum concentration during drug treatment, as growth factors in serum can compete with the inhibitor. Verify the EGFR mutation status of the cell line. |
| Difficulty in Detecting Inhibition of EGFR Phosphorylation | Insufficient inhibitor concentration or incubation time; Low basal EGFR phosphorylation; Issues with antibody quality in Western blotting. | Optimize inhibitor concentration and incubation time. Serum-starve cells before EGF stimulation to reduce basal phosphorylation. Use validated primary antibodies for phospho-EGFR and total EGFR. Ensure efficient protein transfer and use appropriate loading controls (e.g., GAPDH, β-actin). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which novel this compound inhibitors overcome resistance to first-generation EGFR inhibitors?
A1: Many novel this compound inhibitors are designed to effectively target EGFR mutations that confer resistance to first-generation inhibitors like gefitinib (B1684475) and erlotinib. The most common of these is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, making it difficult for first-generation inhibitors to compete. Newer quinazolinone derivatives are often designed to bind to the ATP-binding site of the mutated EGFR with high affinity, sometimes forming covalent bonds, thereby overcoming this resistance mechanism.
Q2: Which cancer cell lines are appropriate for testing the efficacy of this compound inhibitors against resistant EGFR?
A2: To specifically test for activity against resistant EGFR, it is crucial to use cell lines harboring relevant mutations. A common choice is the NCI-H1975 human lung adenocarcinoma cell line, which expresses both the L858R activating mutation and the T790M resistance mutation. For comparison, cell lines with wild-type EGFR (e.g., A549) or those with only activating mutations (e.g., HCC827 with delE746_A750) can be used to assess selectivity.
Q3: How do I prepare my this compound compound for in vitro assays?
A3: Due to the often poor aqueous solubility of quinazolinone derivatives, a stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO). This stock solution is then serially diluted in culture medium to achieve the desired final concentrations for the experiment. It is critical to ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and controls and remains at a non-toxic level, typically below 0.5%.
Q4: What are the key downstream signaling pathways to investigate when assessing the activity of a novel EGFR inhibitor?
A4: Upon activation, EGFR triggers several downstream signaling cascades crucial for cell proliferation and survival. The two major pathways to investigate are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Inhibition of EGFR should lead to a decrease in the phosphorylation levels of key proteins in these pathways, such as ERK and AKT. This can be assessed using techniques like Western blotting.
Data Presentation
In Vitro Efficacy of Novel this compound Derivatives
| Compound | Target EGFR Mutation | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 6d | EGFR (general) | N/A | Kinase Assay | 0.069 | Erlotinib | 0.045 |
| Compound 6d | N/A | NCI-H460 (Lung) | Proliferation | 0.789 (GI50) | N/A | N/A |
| Compound 79 | T790M/L858R | N/A | Kinase Assay | 0.031 | N/A | N/A |
| Compound 5k | EGFRwt-TK | N/A | Kinase Assay | 0.01 | N/A | N/A |
| Compound 8o | EGFR L858R/T790M | N/A | Kinase Assay | 0.0027 | N/A | N/A |
| Compound 9b | EGFR L858R/T790M | N/A | Kinase Assay | N/A | N/A | N/A |
| Compound 18 | EGFR (general) | N/A | Kinase Assay | 0.110 | Erlotinib | 0.080 |
| Compound 19 | EGFR (general) | N/A | Kinase Assay | 0.140 | Erlotinib | 0.080 |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data synthesized from multiple sources.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to determine the half-maximal growth inhibition (GI₅₀) of a compound on cancer cell lines.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the this compound inhibitor in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells (e.g., <0.5%). Treat the cells and incubate for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Western Blotting for EGFR Pathway Inhibition
This protocol assesses the effect of an inhibitor on the phosphorylation of EGFR and its downstream targets.
-
Cell Treatment : Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis to separate proteins by size, and then transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of target proteins relative to total protein and the loading control.
Visualizations
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: General experimental workflow for EGFR inhibitor development.
References
Technical Support Center: Optimizing Catalyst Selection for 4(3H)-Quinazolinone Cyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4(3H)-quinazolinones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of 4(3H)-quinazolinone, offering potential causes and solutions to optimize your catalyst selection and reaction conditions.
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition of starting materials/products may occur at excessively high temperatures.[1] | Systematically screen a range of temperatures to find the optimal condition for your specific substrates and catalyst. Consider microwave irradiation for more controlled and rapid heating.[2] |
| Incorrect Catalyst Selection: The chosen catalyst may not be active enough for the specific transformation or may be poisoned by impurities.[2] | Review the literature for catalysts best suited for your starting materials (e.g., copper catalysts for reactions involving isocyanides, or p-toluenesulfonic acid for condensations of 2-aminobenzamides and aldehydes).[3][4] Ensure the catalyst is fresh or properly activated if it is heterogeneous. | |
| Poor Quality Starting Materials: Impurities in reactants, such as substituted anthranilic acids or 2-aminobenzamides, can lead to side reactions and significantly lower the yield. | Purify starting materials before use through recrystallization or column chromatography. Ensure they are thoroughly dried to remove any residual moisture. | |
| Atmospheric Conditions: Some reactions are sensitive to oxygen or moisture, which can lead to the degradation of reagents and intermediates. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis. | |
| Formation of Multiple Products/Side Reactions | Inappropriate Solvent: The solvent can influence the reaction pathway and the formation of byproducts. | Experiment with different solvents of varying polarity. For instance, in some syntheses, tetrahydrofuran (B95107) (THF) has been found to provide higher yields compared to other solvents. |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products. | Carefully control the stoichiometry of the reactants and catalyst. A slight excess of one reactant may be beneficial in some cases, but this should be determined empirically. | |
| Self-Condensation of Starting Materials: Starting materials like anthranilamide can undergo self-condensation under certain conditions. | Optimize the reaction conditions, such as temperature and catalyst loading, to favor the desired cyclization over side reactions. A lower temperature or a more selective catalyst might be beneficial. | |
| Difficulty in Product Purification | Formation of Tarry or Polymeric Materials: This can occur at high temperatures or with prolonged reaction times, making isolation of the desired product challenging. | Reduce the reaction temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-running the reaction. Microwave irradiation can sometimes lead to cleaner reactions and easier work-up. |
| Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult. | Employ alternative purification techniques such as recrystallization from a suitable solvent system. For quinazoline (B50416) derivatives with basic nitrogen atoms, acid-base extraction can be an effective method to separate them from non-basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for this compound synthesis?
A1: A variety of catalytic systems are available, and the choice depends on the starting materials and desired reaction conditions. Common catalysts include:
-
Copper-based catalysts (e.g., Cu(II) acetate (B1210297), CuI, CuBr) are often used in reactions involving 2-isocyanobenzoates, 2-halobenzamides, or 2-arylindoles.
-
Acid catalysts (e.g., p-toluenesulfonic acid) are effective for the cyclization of 2-aminobenzamides with aldehydes.
-
Metal-free conditions using oxidants like iodine or tert-butyl hydroperoxide (TBHP) have also been developed.
-
Photocatalysts such as fluorescein (B123965) under visible light irradiation offer a green and efficient alternative.
Q2: My reaction with 2-aminobenzamide (B116534) and an aldehyde is not proceeding. What should I check?
A2: For the reaction between 2-aminobenzamide and an aldehyde, ensure the following:
-
An appropriate acid catalyst, such as p-toluenesulfonic acid, is present to facilitate the initial condensation.
-
An oxidizing agent (e.g., PIDA, DDQ, or even air in some cases) is required for the subsequent dehydrogenation to form the aromatic quinazolinone ring.
-
The reaction temperature is optimized. While some reactions proceed at room temperature, others may require heating.
Q3: How can I avoid the use of harsh oxidants in my synthesis?
A3: Several strategies can be employed to avoid harsh oxidants:
-
Choose a synthetic route that does not require a final oxidation step. For example, some copper-catalyzed reactions directly yield the quinazolinone.
-
Utilize milder oxidizing agents. For instance, molecular oxygen (from air) can be used as a green oxidant in some copper-catalyzed systems.
-
Consider photocatalytic methods that use visible light and a photocatalyst with a milder terminal oxidant like TBHP.
Q4: What is a general procedure for purifying 4(3H)-quinazolinones?
A4: A general purification procedure involves:
-
Work-up: After the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure. The residue is typically dissolved in an organic solvent like ethyl acetate and washed with water or brine. If an iodine-based reagent was used, a wash with a saturated solution of sodium thiosulfate (B1220275) can remove excess iodine.
-
Purification: The crude product can be purified by:
-
Column chromatography on silica (B1680970) gel using a gradient of solvents (e.g., hexane/ethyl acetate).
-
Recrystallization from a suitable solvent.
-
Acid-base extraction if the quinazolinone has a basic character.
-
-
Characterization: The purity and identity of the final product should be confirmed by techniques such as NMR, IR, and mass spectrometry.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol is a representative method for the synthesis of 3-alkylated quinazolin-4(3H)-ones using a copper catalyst.
Materials:
-
Ethyl 2-isocyanobenzoate
-
Alkylamine
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole (solvent)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-isocyanobenzoate (1 equivalent) in anisole, add the alkylamine (2 equivalents), Cu(OAc)₂·H₂O (0.1 equivalents), and Et₃N (2 equivalents).
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkyl quinazolin-4(3H)-one.
Protocol 2: Metal-Free Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol describes a metal-free approach using p-toluenesulfonic acid as a catalyst for the reaction between a 2-aminobenzamide and an aldehyde.
Materials:
-
2-Aminobenzamide
-
Aldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Phenyliodine diacetate (PIDA)
-
Tetrahydrofuran (THF) (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminobenzamide (1 equivalent) and the aldehyde (1.2 equivalents) in THF, add p-TsOH (0.2 equivalents).
-
Stir the mixture at room temperature until the formation of the dihydroquinazolinone intermediate is complete (monitor by TLC).
-
Add PIDA (1.2 equivalents) to the reaction mixture and continue stirring at room temperature.
-
Once the oxidation is complete, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow diagram for selecting a catalyst for this compound synthesis.
Caption: A general experimental workflow for the synthesis of 4(3H)-quinazolinones.
Caption: A simplified mechanism for p-TsOH catalyzed this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
Validation & Comparative
Unlocking the Therapeutic Potential of 4(3H)-Quinazolinones: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of 4(3H)-quinazolinone derivatives reveals critical insights for the design of potent therapeutic agents. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.
The this compound scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[1][3][4] This guide synthesizes findings from various studies to elucidate the key structural modifications that enhance the therapeutic efficacy of these compounds.
Comparative Anticancer Activity
The quest for novel anticancer agents has led to the extensive exploration of this compound derivatives. These compounds have been shown to target various mechanisms in cancer cells, including tubulin polymerization and kinase inhibition.
A series of 2-substituted quinazolin-4(3H)-ones demonstrated significant antiproliferative activities against a panel of cancer cell lines. Notably, substitutions at the C2 position of the quinazolinone core have been a major focus for developing potent antitumor agents. For instance, the introduction of a dithiocarbamate (B8719985) side chain at the C2-position has yielded compounds with significant antiproliferative activity against various human cancer cell lines, including A549, MCF-7, HeLa, HT29, and HCT-116. One of the most potent compounds in this series, compound 5c , exhibited an IC50 value of 5.53 μM against the HT29 cell line by inducing G2/M phase arrest and promoting tubulin polymerization.
Furthermore, the fusion of a thiazole (B1198619) moiety to the quinazolinone core has produced hybrid compounds with notable cytotoxic effects. In a study evaluating quinazolinone-thiazole hybrids, compound A3 demonstrated significant dose-dependent growth inhibition against PC3, MCF-7, and HT-29 cell lines, with IC50 values of 10 μM, 10 μM, and 12 μM, respectively.
Table 1: Comparative Anticancer Activity (IC50 in μM) of Selected this compound Derivatives
| Compound ID | Substitution Pattern | A549 | MCF-7 | HeLa | HT29 | HCT-116 | PC3 | Reference |
| 5c | 2-(dithiocarbamate side chain) | - | - | - | 5.53 | - | - | |
| A3 | 3-(2-(2-phenylthiazol-4-yl)ethyl) | - | 10 | - | 12 | - | 10 | |
| A1 | 3-(2-(2-phenylthiazol-4-yl)ethyl) derivative | - | - | - | - | - | High | |
| A2 | 3-(2-(2-phenylthiazol-4-yl)ethyl) derivative | - | High | - | - | - | High | |
| A5 | 3-(2-(2-phenylthiazol-4-yl)ethyl) derivative | - | High | - | High | - | - | |
| A6 | 3-(2-(2-phenylthiazol-4-yl)ethyl) derivative | - | - | - | High | - | - | |
| B4 | 3-(2-(2-phenylthiazol-4-yl)ethyl) derivative | - | - | - | - | - | High |
Note: "-" indicates data not available. "High" indicates high cytotoxic activity as reported in the study without specific IC50 values.
Comparative Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise as potent antibacterial and antifungal agents.
A systematic structure-activity relationship study of 4(3H)-quinazolinones as antibacterials revealed their efficacy primarily against Gram-positive bacteria, particularly Staphylococcus aureus. The study involved systematic variations at three different rings of the quinazolinone scaffold to optimize antibacterial activity. Another study highlighted a series of 6,8-dibromo-4(3H)quinazolinone derivatives with potent in vitro antimicrobial activity. Compound 107 from this series exhibited significant antibacterial activity with MIC values as low as 0.39 µg/ml against S. typhimurium and B. cereus. The same study also identified compound 108 as a potent antifungal agent with MICs of 1.56 and 0.78 µg/ml against C. albicans and A. flavus, respectively.
Table 2: Comparative Antimicrobial Activity (MIC in μg/mL) of Selected this compound Derivatives
| Compound ID | Substitution Pattern | E. coli | S. typhimurium | L. monocytogenes | S. aureus | P. aeruginosa | B. cereus | C. albicans | A. flavus | Reference |
| 107 | 6,8-dibromo derivative | 1.56 | 0.39 | 1.56 | 1.56 | 0.78 | 0.39 | - | - | |
| 108 | 6,8-dibromo derivative | - | - | - | - | - | - | 1.56 | 0.78 |
Note: "-" indicates data not available.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and this compound derivatives have been investigated for their anti-inflammatory potential. These compounds have been shown to reduce the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).
A series of 2-(2,4-disubstituted-thiazol-5-yl)-3-aryl-4(3H)-quinazolinone derivatives demonstrated significant efficacy in in vivo models of inflammation. Another study reported that 2-methyl-3-(arylidene-amino)-4(3H)-quinazolinone derivatives exhibited anti-inflammatory activity with edema inhibition ranging from 16.3% to 36.3% at a dose of 50 mg/kg. More recently, novel quinazoline-4(3H)-one-2-carbothioamide derivatives were synthesized and evaluated for their ability to inhibit NO production. Compounds 8d , 8g , and 8k from this series showed potent inhibition of NO production with IC50 values of 2.99 μM, 3.27 μM, and 1.12 μM, respectively, which were significantly better than the standard drug dexamethasone (B1670325) (IC50 = 14.20 μM). The structure-activity relationship studies indicated that the presence of a thioamide group and halogen substituents on the phenyl ring were crucial for the potent anti-inflammatory activity.
Table 3: Comparative Anti-inflammatory Activity of Selected this compound Derivatives
| Compound ID | Substitution Pattern | Activity | IC50 (μM) for NO Inhibition | Reference |
| 73 | 2-(2,4-disubstituted-thiazol-5-yl)-3-aryl | Significant in vivo efficacy | - | |
| 75 | 2-methyl-3-(arylidene-amino) | 16.3-36.3% edema inhibition | - | |
| 8d | 2-carbothioamide with 4-Cl phenyl | Potent NO inhibition | 2.99 | |
| 8g | 2-carbothioamide with 4-Br phenyl | Potent NO inhibition | 3.27 | |
| 8k | 2-carbothioamide with 4-CF3 phenyl | Potent NO inhibition | 1.12 | |
| Dexamethasone | Standard Drug | - | 14.20 |
Note: "-" indicates data not available.
Experimental Protocols
General Synthesis of this compound Derivatives:
The synthesis of this compound derivatives often starts from anthranilic acid or its derivatives. A common method involves the reaction of anthranilic acid with an appropriate acid chloride or anhydride (B1165640) to form an N-acylanthranilic acid, which is then cyclized in the presence of a dehydrating agent like acetic anhydride to yield a benzoxazinone (B8607429) intermediate. This intermediate is subsequently reacted with a primary amine to afford the desired 2,3-disubstituted-4(3H)-quinazolinone.
General synthetic scheme for 2,3-disubstituted-4(3H)-quinazolinones.
In Vitro Anticancer Activity (MTT Assay):
The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for the MTT assay to determine anticancer activity.
In Vitro Antimicrobial Activity (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
A standardized inoculum of the microbial suspension is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test):
The anti-inflammatory activity of the compounds can be evaluated in vivo using the carrageenan-induced paw edema model in rodents (e.g., mice or rats).
-
Animals are divided into control and treatment groups.
-
The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a specific time (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% w/v) is given into the right hind paw of each animal to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Structure-Activity Relationship Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazolinone ring system.
Key structure-activity relationships of this compound derivatives.
For Anticancer Activity:
-
Position 2: Substitution at this position is crucial. The introduction of bulky and heterocyclic moieties often leads to enhanced activity. For example, dithiocarbamate side chains and thiazole rings have been shown to be beneficial.
-
Position 3: The nature of the substituent at this position influences the potency. Often, an aryl or substituted aryl group is present.
For Antimicrobial Activity:
-
Positions 6 and 8: Halogenation, particularly dibromo substitution at these positions, has been found to significantly enhance both antibacterial and antifungal activities.
-
The overall lipophilicity of the molecule plays a role in its ability to penetrate microbial cell membranes.
For Anti-inflammatory Activity:
-
Position 2: The presence of a thioamide linker at this position has been identified as a key determinant for potent activity, likely due to its hydrogen bonding capabilities.
-
Position 3: Substitutions on the aryl group at this position, such as halogens (Cl, Br) and trifluoromethyl (CF3) groups, have been shown to increase anti-inflammatory potency.
References
- 1. acgpubs.org [acgpubs.org]
- 2. This compound derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4(3H)-Quinazolinone Anticancer Agents: In Vitro versus In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a cornerstone in the development of novel anticancer therapeutics, demonstrating a wide spectrum of pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of promising this compound derivatives, supported by experimental data from recent preclinical studies. The following sections detail the cytotoxic and tumor-suppressive activities of these compounds, outline the methodologies used for their evaluation, and illustrate the key signaling pathways they modulate.
Data Presentation: A Comparative Analysis
The anticancer potential of this compound derivatives is typically first assessed through in vitro cell-based assays, which measure their ability to inhibit cancer cell growth (cytotoxicity), often expressed as the half-maximal inhibitory concentration (IC50). Promising candidates are then advanced to in vivo studies, usually involving animal models, to evaluate their tumor-suppressive efficacy in a whole-organism context. This section presents a consolidated view of these two crucial stages of preclinical drug development for selected this compound compounds.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
This table summarizes the in vitro anticancer activity of various this compound compounds against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in micromolar (µM) or nanomolar (nM) units.
| Compound ID | Target(s) | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Compound 46 | Aurora A / Aurora B | SH-SY5Y (Neuroblastoma) | 84.42 nM (Aurora A), 14.09 nM (Aurora B) | - | - |
| (S)-C5 | PI3Kα / mTOR | HCT116 (Colon Carcinoma) | Not Specified | - | - |
| Compound 6d | EGFR | NCI-H460 (NSCLC) | 0.789 µM (GI50) | Erlotinib | 0.045 µM |
| Compound 4 | EGFR / VEGFR-2 | HEPG-2 (Hepatocellular Carcinoma) | 1.50 µM | Sorafenib | 5.47 µM |
| Compound 20 | EGFR / VEGFR-2 | HCT-116 (Colorectal Carcinoma) | 4.42 µM | Sorafenib | 7.26 µM |
| Compound 31 | VEGFR-2 | HepG-2, MCF-7, HCT-116 | 3.97 µM, 4.83 µM, 4.58 µM | Doxorubicin, Sorafenib | Not Specified |
| Compound 8q | Not Specified | K562 (Myelogenous Leukemia) | 0.5 µM | - | - |
| Compound A3 | Not Specified | PC3, MCF-7, HT-29 | 10 µM, 10 µM, 12 µM | Doxorubicin | 3.7 µM, 7.2 µM, 5.6 µM |
| Compound 4 (Abdelmonsef et al.) | AKT1 | Caco-2, HepG2, MCF-7 | 23.31 µM, 53.29 µM, 72.22 µM | - | - |
Table 2: In Vivo Efficacy of this compound Derivatives
Following promising in vitro results, the anticancer activity of this compound derivatives is evaluated in vivo using animal models, most commonly xenograft models where human cancer cells are implanted into immunocompromised mice. The efficacy is typically measured as the percentage of tumor growth inhibition (TGI).
| Compound ID | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound 46 | SH-SY5Y Xenograft | Neuroblastoma | 10 mg/kg | 46.31% | [1] |
| Compound 46 | SH-SY5Y Xenograft | Neuroblastoma | 20 mg/kg | 52.66% | [1] |
| (S)-C5 | S-180 Sarcoma Model | Sarcoma | Not Specified | Efficacious Inhibition | [2] |
| Compound 29 | A431 Xenograft | Squamous Cell Carcinoma | Not Specified | Effective Suppression | [1] |
| Compounds 30 & 31 | Not Specified | Not Specified | Not Specified | Significant Inhibition | [3] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Assays
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations.
-
MTT Incubation: After the treatment period (typically 24-72 hours), an MTT solution is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
2. Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and floating cells are then harvested.
-
Staining: The harvested cells are washed and resuspended in a binding buffer. Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which quantifies the fluorescence intensity of each cell, allowing for the differentiation of cell populations based on their staining patterns.
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are commonly used as they lack a functional thymus and therefore do not reject human tumor xenografts.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumor volume is monitored regularly using calipers.
-
Compound Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The this compound compound is administered at a specific dose and schedule (e.g., daily oral gavage).
-
Efficacy Measurement: Tumor growth is monitored throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to that of the control group.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and patient selection.
EGFR Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Several this compound derivatives have been designed as potent EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of 4(3H)-quinazolinones.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many types of cancer.
Caption: PI3K/Akt signaling pathway and inhibition by 4(3H)-quinazolinones.
Experimental Workflow
The preclinical evaluation of this compound anticancer agents follows a structured workflow, from initial screening to in-depth mechanistic studies and in vivo validation.
Caption: Preclinical evaluation workflow for this compound anticancer agents.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Activity of Quinazolinone and Quinolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antibacterial properties of two prominent nitrogen-containing heterocyclic compounds: quinazolinones and quinolones. The increasing challenge of antimicrobial resistance necessitates a deeper understanding of the efficacy and mechanisms of different antibacterial agents. This document aims to furnish researchers, scientists, and drug development professionals with a consolidated resource, presenting experimental data, detailed protocols, and mechanistic insights to facilitate informed decisions in the pursuit of novel antibiotic therapies.
Executive Summary
Quinolones, a well-established class of synthetic antibiotics, exert their bactericidal effects primarily through the targeted inhibition of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.[1] Fluoroquinolones, a subclass of quinolones, have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]
Quinazolinones, on the other hand, represent a versatile scaffold with a broader range of reported biological activities.[1][2] Their antibacterial mechanism is more diverse and not as singularly defined as that of quinolones.[3] Evidence suggests that quinazolinone derivatives may act on various cellular targets, including DNA gyrase, protein synthesis, and the bacterial cell wall. Some have also been investigated as inhibitors of quorum sensing, a bacterial communication system involved in virulence and biofilm formation. This multi-targeted potential makes quinazolinones a promising area for the development of novel antibacterial agents that could potentially circumvent existing resistance mechanisms.
This guide will delve into a side-by-side comparison of their antibacterial efficacy, supported by quantitative data from in vitro studies, detailed experimental methodologies for key assays, and visual representations of their mechanisms of action.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinazolinone and quinolone derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values are indicative of higher antibacterial potency.
It is important to note that MIC values can vary between studies due to differences in the specific derivatives tested, bacterial strains used, and precise experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Quinolone Derivatives
| Derivative | Staphylococcus aureus | Escherichia coli |
| Ciprofloxacin | 0.12 - 1.0 | 0.004 - 0.015 |
| Norfloxacin | 0.25 - 2.0 | 0.03 - 0.25 |
| Levofloxacin | 0.12 - 1.0 | 0.03 - 0.12 |
| Moxifloxacin | 0.06 - 0.5 | 0.06 - 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Quinazolinone Derivatives
| Derivative | Staphylococcus aureus | Escherichia coli |
| 2,3-disubstituted-4(3H)-quinazolinones | 1.9 - 6.0 | >100 |
| 2-thioxo-quinazolinone derivatives | 32 - 64 | >100 |
| Quinazolinone-hybrid compounds | 0.02 - 1.0 | >50 |
| Triazolo-quinazolinone | 16 | 16 |
Table 3: Zone of Inhibition (mm) for Selected Derivatives
The zone of inhibition assay provides a qualitative measure of antibacterial activity. The diameter of the clear zone around the antimicrobial disk is proportional to the susceptibility of the microorganism.
| Compound Class | Derivative Example | Staphylococcus aureus (mm) | Escherichia coli (mm) |
| Quinolone | Ciprofloxacin | 22 - 30 | 25 - 35 |
| Quinazolinone | Substituted Quinazolinone | 14 - 21 | 9 - 16 |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for the two key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the quinazolinone and quinolone compounds in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no antimicrobial agent.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Zone of Inhibition Assay: Agar Disk Diffusion (Kirby-Bauer) Method
This qualitative test assesses the susceptibility of bacteria to an antimicrobial agent.
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the quinazolinone or quinolone compound onto the surface of the agar. A control disk impregnated with the solvent (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
Mandatory Visualization
Mechanism of Action: Quinolones
Quinolones function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and ultimately cell death.
Caption: Quinolone Mechanism of Action.
Mechanism of Action: Quinazolinones
The antibacterial mechanism of quinazolinones is more varied. Different derivatives have been shown to target multiple cellular processes. This diagram illustrates the potential multifaceted inhibitory actions of quinazolinones.
Caption: Diverse Mechanisms of Quinazolinones.
Experimental Workflow: Antibacterial Susceptibility Testing
The following workflow diagram illustrates the key stages involved in determining the antibacterial activity of the test compounds using the MIC and Zone of Inhibition assays.
Caption: Workflow for Susceptibility Testing.
References
- 1. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Bioactivity of 4(3H)-Quinazolinones: A Comparative Guide to QSAR Modeling
For researchers, scientists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational tool for predicting the biological activity of novel compounds. This guide provides a comparative overview of various QSAR models applied to 4(3H)-quinazolinone derivatives, a class of compounds known for their diverse pharmacological activities, particularly as anticancer agents. The following sections detail the performance of different QSAR models, the experimental protocols for bioactivity assessment, and visualizations of key workflows and biological pathways.
Comparative Performance of QSAR Models
The predictive power of a QSAR model is paramount for its utility in drug discovery. The table below summarizes the statistical parameters of several QSAR models developed for this compound derivatives, offering a clear comparison of their performance. These models, primarily 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in identifying key structural features that govern the bioactivity of these compounds.
| QSAR Model | Target/Activity | No. of Compounds (Training/Test) | R² | Q² | r²_pred | Reference |
| Model 1 | Breast Cancer Inhibition | Not Specified | 0.919 | 0.819 (cv) | 0.7907 | [1] |
| Model 2 (CoMFA) | EGFR Inhibition | 30 / 6 | 0.855 | 0.570 | 0.657 | [2][3][4] |
| Model 2 (CoMSIA) | EGFR Inhibition | 30 / 6 | 0.895 | 0.599 | 0.681 | [2] |
| Model 3 (CoMFA) | EGFR Inhibition | 64 (Total) | 0.979 (non-cv) | 0.608 | Not Specified | |
| Model 3 (CoMSIA) | EGFR Inhibition | 64 (Total) | 0.882 (non-cv) | 0.517 | Not Specified | |
| Model 4 (CoMSIA/SHA) | Kinase Inhibition | Not Specified | 0.995 | 0.717 | 0.832 |
Note: R² (squared correlation coefficient) indicates the goodness-of-fit of the model. Q² (cross-validated R²) reflects the internal predictive ability of the model. r²_pred (predictive R² for the external test set) measures the model's ability to predict the activity of new, unseen compounds. Higher values for these parameters generally indicate a more robust and predictive model.
Experimental Protocols
The foundation of any robust QSAR model lies in high-quality biological data. The following are generalized experimental protocols for determining the bioactivity of this compound derivatives, which in turn are used to build and validate the QSAR models.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
2. Compound Treatment:
- Stock solutions of the this compound derivatives are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).
- Serial dilutions of the test compounds are made in the cell culture medium.
- The culture medium from the seeded cells is replaced with the medium containing the test compounds at various concentrations. Control wells with vehicle (DMSO) and a known cytotoxic drug (e.g., doxorubicin) are included.
- The plates are incubated for a specified period, commonly 48 or 72 hours.
3. MTT Assay and Absorbance Reading:
- After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
- The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
4. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
QSAR Model Development and Validation
The development of a predictive QSAR model is a systematic process involving several key steps.
1. Data Set Preparation:
- A dataset of this compound derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values) is compiled.
- The IC50 values are typically converted to their logarithmic scale (pIC50 = -log(IC50)) to ensure a more linear relationship with the descriptors.
- The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.
2. Molecular Modeling and Alignment:
- The 3D structures of all molecules in the dataset are generated and optimized to their lowest energy conformation.
- For 3D-QSAR methods like CoMFA and CoMSIA, the molecules are aligned or superimposed based on a common scaffold or a template molecule. This is a critical step to ensure that the variations in molecular fields are comparable across the dataset.
3. Descriptor Calculation:
- Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated.
- For CoMFA, steric and electrostatic fields are calculated around the aligned molecules.
- For CoMSIA, in addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also computed.
4. Model Generation and Statistical Analysis:
- A statistical method, most commonly Partial Least Squares (PLS) regression, is used to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).
- The model is trained using the compounds in the training set.
5. Model Validation:
- Internal Validation: The predictive power of the model is initially assessed using internal validation techniques like leave-one-out cross-validation (LOO-CV), which yields the Q² value.
- External Validation: The robustness and generalizability of the model are further evaluated by predicting the biological activities of the compounds in the external test set. The predictive R² (r²_pred) is calculated based on the correlation between the predicted and experimental activities of the test set compounds.
Visualizing Key Processes
To better understand the workflows and biological context of QSAR modeling for 4(3H)-quinazolinones, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the development and validation of a QSAR model.
Many this compound derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that control cell growth and proliferation.
Caption: EGFR signaling pathway and the inhibitory action of 4(3H)-quinazolinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4(3H)-Quinazolinones: Traditional versus a Novel Metal-Free Approach
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The development of efficient and sustainable synthetic routes to access this important heterocyclic system is a key focus for researchers in drug discovery and development. This guide provides an objective comparison between a classical synthetic method and a recently developed novel, metal-free approach for the synthesis of 4(3H)-quinazolinones, supported by experimental data.
Established Route: Synthesis via Benzoxazinone (B8607429) Intermediate
A widely employed and reliable method for the synthesis of 2-substituted 4(3H)-quinazolinones involves a two-step process. The first step is the cyclization of anthranilic acid with an acid anhydride (B1165640), such as acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with an appropriate amine to yield the desired 3-substituted-4(3H)-quinazolinone. This method is versatile and provides good yields for a range of derivatives.[1][2][3]
Experimental Protocol: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is heated under reflux for 4 hours. After the reaction is complete, the excess acetic anhydride and the acetic acid formed during the reaction are removed under reduced pressure to yield the crude 2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.[3]
Step 2: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one
To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (18.60 mmol) in a suitable solvent, methylamine (B109427) (18.60 mmol) is added. The reaction mixture is then heated, and upon completion, the solvent is removed. The resulting solid is purified by recrystallization to afford 2,3-dimethylquinazolin-4(3H)-one.[2]
Novel Route: Metal- and Catalyst-Free Oxidative Synthesis from o-Aminobenzamides and Styrenes
A novel, environmentally friendly approach for the synthesis of 2-phenyl-4(3H)-quinazolinones has been developed, which proceeds via an oxidative olefin bond cleavage under metal- and catalyst-free conditions. This method utilizes readily available o-aminobenzamides and styrenes, with an oxidant such as tert-butyl hydroperoxide (TBHP), in a green solvent like DMSO. This one-pot procedure is notable for its operational simplicity and avoidance of heavy metal catalysts, which aligns with the principles of green chemistry.
Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one
In a pressure tube equipped with a stirring bar, o-aminobenzamide (1.00 mmol, 136 mg) and styrene (B11656) (2.0 mmol) are placed. Dimethyl sulfoxide (B87167) (DMSO, 2 mL) and p-toluenesulfonic acid (0.66 mmol, 114 mg) are then added to the mixture. The pressure tube is sealed, and the reaction mixture is heated. After completion of the reaction, the mixture is cooled to room temperature, and the product is isolated and purified. A variety of substituted styrenes can be used to generate a library of 2-aryl-4(3H)-quinazolinones.
Performance Comparison
The following table summarizes the key quantitative data for the established and novel synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Established Route (via Benzoxazinone) | Novel Metal-Free Route |
| Starting Materials | Anthranilic acid, Acetic anhydride, Amine | o-Aminobenzamide, Styrene |
| Key Reagents | - | p-TsOH, Oxidant (e.g., TBHP) |
| Catalyst | None (thermal) | None (metal-free) |
| Solvent | Varies (e.g., ethanol) | DMSO |
| Reaction Temperature | Reflux, then heating | Elevated temperature (e.g., 120 °C) |
| Reaction Time | Several hours (two steps) | Typically 20 hours (one-pot) |
| Yield | Generally good to excellent (e.g., up to 99%) | Moderate to excellent (e.g., 55-70%) |
| Substrate Scope | Broad (various amines) | Good (various substituted styrenes) |
| Environmental Impact | Use of acid anhydride, potential for multiple solvents | Use of a green solvent (DMSO), metal-free |
Workflow of the Novel Synthetic Route
The following diagram illustrates the logical workflow for the novel metal-free synthesis of 4(3H)-quinazolinones.
Caption: Workflow for the novel metal-free synthesis of 4(3H)-quinazolinones.
Conclusion
Both the established synthesis via a benzoxazinone intermediate and the novel metal-free oxidative approach offer effective means to produce 4(3H)-quinazolinones. The traditional method is a well-established, high-yielding, two-step process that is versatile for introducing diversity at the 3-position. The novel metal-free route presents a more environmentally friendly, one-pot alternative that is particularly useful for synthesizing 2-aryl derivatives. The choice of synthetic route will depend on the specific target molecule, desired substitution pattern, and the importance of green chemistry principles in the synthetic design. Researchers and drug development professionals can leverage this comparative data to select the most appropriate methodology for their specific needs.
References
A Comparative Guide to Catalysts in Quinazolinone Synthesis: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazolinones, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a focal point of medicinal chemistry. The efficiency of synthesizing these vital heterocycles is largely dictated by the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
Comparative Analysis of Catalytic Performance
The efficacy of different catalysts in quinazolinone synthesis varies significantly based on the reaction type, substrates, and conditions. Below is a summary of quantitative data for a selection of prominent catalytic systems, including transition-metal catalysts, organocatalysts, and nanocatalysts.
| Catalyst System | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Transition-Metal Catalysts | |||||||
| CuBr | 2-bromobenzamides, alkyl halides | 10 mol% | DMF | 110 | 12 | 75-96 | [1] |
| Pd(OAc)₂/TPPMS | 2-aminobenzamides, benzylic alcohols | 2 mol% Pd(OAc)₂, 8 mol% TPPMS | Toluene | 110 | 24 | 65-96 | [2] |
| α-MnO₂ | 2-aminobenzylamines, alcohols | 20 mol% | Chlorobenzene | 80 | 12 | 59-91 | [3] |
| bmim[FeCl₄] (Magnetic Ionic Liquid) | 2-aminobenzophenone, benzaldehyde, ammonium (B1175870) acetate (B1210297) | 10 mol% | Solvent-free | 40 | 2.5 | 86-95 | [3][4] |
| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, nitriles | 5 mol% | tert-AmOH | 95 | 24 | up to 95 | |
| Organocatalysts | |||||||
| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, aldehydes | 10 mol% | Solvent-free (grinding) | RT | 0.05-0.25 | 85-95 | |
| Acetic Acid | Isatoic anhydride, aryl amines, cyclic ketones | 10 mol% | Acetonitrile | Reflux | 3-4 | 81-97 | |
| Dodecylbenzene sulfonic acid (DBSA) | Isatoic anhydride, aldehydes, aniline | 10 mol% | Water (ultrasound) | RT | 1-2 | 62-76 | |
| 4-Dimethylaminopyridine (DMAP) | 2-aminobenzamides, (Boc)₂O | 10 mol% | Dioxane | RT | 12 | 80-95 | |
| Biocatalyst & Photocatalyst | |||||||
| α-Chymotrypsin & White LED | 2-aminobenzamide (B116534), aldehyde | N/A | Phosphate (B84403) buffer/DMSO | RT | 2 | up to 99 | |
| Nanocatalysts | |||||||
| Fe₃O₄@Sap/Cu(II) | 2-aminobenzophenone, aromatic aldehydes, ammonium acetate | 0.03 g | Water | RT | 0.17-0.42 | 65-94 | |
| SBA-15@ELA | 2-aminobenzamide, aromatic aldehydes | 0.02 g | Ethanol | Reflux | 0.5-2 | 78-96 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the practical application of these catalytic systems.
Iron-Catalyzed Synthesis Using a Magnetic Ionic Liquid
This protocol is adapted from the work of Saha and co-workers for a solvent-free, multicomponent reaction.
Materials:
-
2-aminobenzophenone (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
bmim[FeCl₄] (0.1 mmol, 10 mol%)
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone, benzaldehyde, ammonium acetate, and the magnetic ionic liquid catalyst, bmim[FeCl₄].
-
Stir the reaction mixture at 40°C for 2.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the mixture and separate the catalyst using an external magnet.
-
Wash the catalyst with ethyl acetate and dry for reuse.
-
Evaporate the solvent from the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate eluent to obtain the desired quinazolinone.
Organocatalytic Synthesis via Mechanochemical Grinding
This environmentally benign approach, reported by Yashwantrao et al., utilizes p-toluenesulfonic acid under solvent-free conditions.
Materials:
-
Anthranilamide (1 mmol)
-
Aldehyde (1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)
Procedure:
-
In a mortar, combine anthranilamide, the desired aldehyde, and p-toluenesulfonic acid.
-
Grind the mixture using a pestle at room temperature for 3-15 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, add water to the mixture and stir for 5 minutes.
-
Collect the solid product by filtration.
-
Wash the product with water and dry under vacuum to yield the pure quinazolinone.
Combined Biocatalysis and Photocatalysis
This novel and highly efficient method was developed for the rapid synthesis of quinazolinones.
Materials:
-
2-aminobenzamide (0.2 mmol)
-
Aldehyde (0.24 mmol)
-
α-Chymotrypsin (10 mg)
-
Phosphate buffer (1.8 mL, 50 mM, pH 7.5)
-
DMSO (0.2 mL)
-
White LED light source
Procedure:
-
Dissolve 2-aminobenzamide and the aldehyde in a mixture of phosphate buffer and DMSO in a reaction vessel.
-
Add α-chymotrypsin to the solution.
-
Stir the reaction mixture at room temperature under irradiation from a white LED.
-
Monitor the reaction for 2 hours.
-
After the reaction is complete, extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams illustrate a general workflow for catalyst screening and a representative reaction pathway.
Caption: A general experimental workflow for comparing catalyst efficacy in quinazolinone synthesis.
Caption: A representative reaction pathway for the synthesis of quinazolinones from 2-aminobenzamides and aldehydes.
References
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for 4(3H)-Quinazolinone Characterization
For researchers, scientists, and drug development professionals, the accurate and reliable characterization of 4(3H)-quinazolinone and its derivatives is paramount for advancing pharmaceutical research and ensuring product quality.[1][2][3] This guide provides a comparative overview of common analytical techniques employed for this purpose, with a focus on the principles of cross-validation to ensure data integrity and consistency across different methodologies.
The this compound scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, robust analytical methods are essential for structural elucidation, quantification, and quality control throughout the drug discovery and development process. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical step to demonstrate the consistency and reliability of the data generated.
This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the characterization of this compound.
Comparative Performance of Analytical Methods
The selection of an analytical technique is contingent on the specific analytical objective, whether it be quantification, structural confirmation, or functional group identification. The following tables summarize the typical performance characteristics of each method. It is important to note that the presented data is representative and should be confirmed during in-house method validation.
Table 1: Quantitative Performance of Chromatographic Methods
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
Data in this table is hypothetical and based on typical performance for similar small molecules.
Table 2: Qualitative and Structural Information
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural elucidation, including carbon-hydrogen framework and connectivity. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires higher sample concentration. |
| FT-IR Spectroscopy | Identification of functional groups (e.g., C=O, N-H, C=N). | Fast, non-destructive, provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | High sensitivity and selectivity, can be coupled with chromatographic techniques. | Isomers may not be distinguishable by MS alone. |
Experimental Protocols
Detailed and standardized protocols are fundamental for obtaining reproducible and validatable analytical results. The following are generalized experimental protocols for the analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for the routine quantification of this compound in bulk materials or pharmaceutical formulations.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound derivative.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase), filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile or semi-volatile this compound derivatives and offers high sensitivity and selectivity.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column appropriate for the analyte's polarity (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure adequate separation.
-
Injection Mode: Splitless or split injection depending on the sample concentration.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization (e.g., silylation) may be necessary for non-volatile derivatives to increase their volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation of this compound derivatives.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at an appropriate concentration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete structural assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique for identifying the key functional groups present in a this compound molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Samples can be analyzed as a solid (using KBr pellet or ATR) or in solution.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Characteristic peaks for the quinazolinone core include C=O stretching, C=N stretching, and aromatic C-H bending vibrations.
Cross-Validation Workflow and Data Interpretation
The cross-validation of analytical methods is essential to ensure that different techniques provide comparable and reliable results. This is particularly important when a method is transferred between laboratories or when different techniques are used to analyze the same batch of a compound.
The logical relationship between these analytical techniques is that they provide complementary information for a comprehensive characterization of this compound.
References
Benchmarking new 4(3H)-quinazolinone derivatives against known drugs
A new wave of synthetic 4(3H)-quinazolinone derivatives is demonstrating significant potential in outperforming established drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases. Recent preclinical studies reveal that these novel compounds exhibit superior or comparable efficacy in terms of cytotoxicity against cancer cell lines, anti-inflammatory action, and antimicrobial activity.
Anticancer Activity: Surpassing Standard Chemotherapeutics
Newly synthesized this compound derivatives have shown remarkable cytotoxic activity against a range of human cancer cell lines, in some cases exceeding the potency of commonly used chemotherapy agents like Doxorubicin and Lapatinib.
One study highlighted a novel this compound-based small molecule, compound 49 , which demonstrated a higher potency against HepG2 (liver cancer) cells with an IC50 value of 2.07 µM, compared to Doxorubicin's IC50 of 2.33 µM against the same cell line.[1] Another series of derivatives showed potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR.[2][3] Specifically, compound 3i exhibited an IC50 of 0.079 µM against HER2, which is comparable to the standard drug Lapatinib (IC50 = 0.078 µM).[3] Furthermore, some derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 or G2/M phase.[4]
Table 1: Comparative Anticancer Activity of New this compound Derivatives and Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 49 | HepG2 | 2.07 | |
| Doxorubicin | HepG2 | 2.33 | |
| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |
| Compound 22a | HT-29 (Colon) | 7.23 | |
| Compound 5c | HT29 (Colon) | 5.53 | |
| Compound 3i | A2780 (Ovarian) | 0.14 | |
| Lapatinib | A2780 (Ovarian) | 12.11 | |
| Compound 3j | MCF-7 (Breast) | 0.20 | |
| Lapatinib | MCF-7 (Breast) | 5.9 |
Experimental Protocols: Anticancer Activity Assessment
Cell Viability Assay (MTT Assay): Human cancer cell lines (e.g., HepG2, MDA-MB-231, HT-29, A549, MCF-7) were seeded in 96-well plates. After 24 hours of incubation, cells were treated with various concentrations of the new this compound derivatives or standard drugs for a specified period (e.g., 72 hours). Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured using a microplate reader to determine cell viability and calculate IC50 values.
Kinase Inhibition Assay: The inhibitory activities of the compounds against specific kinases like CDK2, HER2, and EGFR were determined using in vitro kinase assay kits. The assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence of the test compounds. The results are used to calculate the IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Mechanism of Action: Targeting Key Signaling Pathways
Several novel this compound derivatives exert their anticancer effects by inhibiting critical signaling pathways involved in cancer cell proliferation and survival. One of the primary mechanisms is the inhibition of tyrosine kinases such as EGFR and VEGFR-2. By blocking these kinases, the compounds disrupt downstream signaling cascades that promote tumor growth and angiogenesis. Another identified mechanism is the promotion of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Anticancer mechanisms of this compound derivatives.
Anti-inflammatory Activity: Potent COX-2 and NO Production Inhibitors
In the realm of anti-inflammatory research, new this compound derivatives have emerged as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. These compounds have demonstrated efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib, and corticosteroids like Dexamethasone (B1670325).
For instance, compounds 52a and 52b exhibited highly potent and selective COX-2 inhibitory activities with IC50 values of 0.045 µM and 0.040 µM, respectively. In vivo studies showed that compound 52a had anti-inflammatory activity comparable to both ibuprofen (B1674241) and celecoxib. Another study identified compounds 8d , 8g , and 8k as potent inhibitors of NO production in LPS-activated macrophage cells, with IC50 values of 2.99 µM, 3.27 µM, and 1.12 µM, respectively, significantly outperforming the standard drug dexamethasone (IC50 = 14.20 µM).
Table 2: Comparative Anti-inflammatory Activity of New this compound Derivatives and Standard Drugs
| Compound/Drug | Target/Assay | IC50 (µM) | Reference |
| Compound 52a | COX-2 Inhibition | 0.045 | |
| Compound 52b | COX-2 Inhibition | 0.040 | |
| Compound 8d | NO Production Inhibition | 2.99 | |
| Compound 8g | NO Production Inhibition | 3.27 | |
| Compound 8k | NO Production Inhibition | 1.12 | |
| Dexamethasone | NO Production Inhibition | 14.20 | |
| Indomethacin | Carrageenan-induced paw edema | - | |
| Celecoxib | COX-2 Inhibition | - |
Experimental Protocols: Anti-inflammatory Activity Assessment
In Vitro COX-1/COX-2 Inhibition Assay: The ability of the synthesized compounds to inhibit COX-1 and COX-2 enzymes was determined using a commercially available assay kit. The assay measures the peroxidase activity of the enzymes, and the IC50 values are calculated based on the dose-dependent inhibition of the enzyme's activity by the test compounds.
Nitric Oxide (NO) Production Inhibition Assay: RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After a 24-hour incubation period, the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The percentage of inhibition of NO production was calculated, and the IC50 values were determined.
In Vivo Carrageenan-Induced Paw Edema Test: The anti-inflammatory activity of the compounds was evaluated in vivo using the carrageenan-induced paw edema model in rats or mice. Paw volume was measured before and at different time intervals after the sub-plantar injection of carrageenan. The test compounds or a standard drug were administered orally or intraperitoneally before the carrageenan injection. The percentage of inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the control group.
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of these novel quinazolinone derivatives are primarily attributed to their ability to selectively inhibit the COX-2 enzyme, a key player in the synthesis of pro-inflammatory prostaglandins. Additionally, some derivatives have been shown to inhibit the TLR4 signaling pathway, which is activated by LPS and leads to the production of inflammatory mediators like NO.
Caption: Anti-inflammatory action of this compound derivatives.
Antimicrobial Activity: Promising New Class of Antibiotics and Antifungals
Several new series of this compound derivatives have demonstrated significant in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some of these compounds have shown minimum inhibitory concentrations (MICs) that are comparable or even lower than those of standard antibiotics like Amoxicillin.
One study reported a series of hydrazone and pyrazole (B372694) derivatives of quinazolin-4(3H)-one with potent antimicrobial activity. Compound 5a from this series displayed MIC values in the range of 1–16 µg/mL against various bacterial and fungal strains. The study also identified E. coli DNA gyrase as a potential target for these compounds, with compound 5a showing an IC50 of 3.19 µM against this enzyme. Other studies have also highlighted the broad-spectrum antibacterial and antifungal potential of novel quinazolinone derivatives.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of New this compound Derivatives and Standard Drugs
| Compound/Drug | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| Compound 5a | 2 | 1 | 4 | 8 | |
| Amoxicillin | - | - | - | - | |
| Clotrimazole | - | - | - | - |
(Note: Specific MIC values for Amoxicillin and Clotrimazole were not provided in the source, but they were used as reference drugs.)
Experimental Protocols: Antimicrobial Activity Assessment
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the synthesized compounds against various bacterial and fungal strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds were prepared in a suitable broth medium in 96-well microtiter plates. The wells were then inoculated with a standardized microbial suspension. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
DNA Gyrase Inhibition Assay: The inhibitory effect of the compounds on E. coli DNA gyrase was evaluated using a commercially available kit. The assay measures the supercoiling activity of the enzyme, and the IC50 values are determined from the dose-response curve of enzyme inhibition.
Mechanism of Action: Targeting Essential Bacterial Enzymes
The antimicrobial activity of these novel this compound derivatives is linked to their ability to inhibit essential bacterial enzymes that are not present in mammalian cells, making them attractive targets for drug development. One such target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, the compounds effectively block bacterial proliferation.
Caption: Antimicrobial mechanism via DNA gyrase inhibition.
References
- 1. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Bioassays for 4(3H)-Quinazolinone Compounds: A Guide to Reproducibility and Comparison
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible biological data is paramount. This guide provides a comparative analysis of common biological assays utilized to evaluate the activity of 4(3H)-quinazolinone compounds, a scaffold of significant interest in medicinal chemistry due to its broad therapeutic potential. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing key signaling pathways, this guide aims to illuminate the factors influencing experimental reproducibility and facilitate more robust assay selection and data interpretation.
The this compound core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][2][3] The evaluation of these activities relies on a variety of in vitro and cell-based assays. However, the reproducibility of these assays can be influenced by numerous factors, from the specific cell line and reagent sources to subtle variations in experimental protocols.[4][5] This guide synthesizes data from multiple sources to provide a clearer picture of the performance of this compound derivatives in key biological assays.
Comparative Analysis of Anticancer Activity
One of the most extensively studied activities of this compound derivatives is their potential as anticancer agents. A common method to quantify this activity is the determination of the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines, as reported in several studies.
Table 1: Cytotoxicity of this compound Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazolinone-hydrazide 3a | 0.20 ± 0.02 | |
| Quinazolinone-hydrazide 3j | 0.20 ± 0.02 | |
| Quinazolinone ester 2e | 16.43 ± 1.80 | |
| Compound 5e | Good activity (63.71% inhibition) | |
| 2,3,6-trisubstituted 4(3H)-QLO compound 53 | Potent (99.9% inhibition at 10 µM) | |
| 4(3H)-QLO compound 36 | 72.22 | |
| Erlotinib (Reference) | - | |
| Doxorubicin (Reference) | - (86.96% inhibition) |
Table 2: Cytotoxicity of this compound Derivatives against A2780 (Ovarian Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazolinone-hydrazide 3a | 3.00 ± 1.20 | |
| Quinazolinone-hydrazides (general) | 0.14 to 0.84 | |
| Quinazolinone esters (general) | 0.49 to 2.98 | |
| Lapatinib (Reference) | 11.11 ± 1.03 |
Table 3: Inhibition of Tyrosine Kinases by this compound Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Compound 2i | CDK2 | Potent | |
| Compound 3i | CDK2 | Potent | |
| Compound 2h | HER2 | Potent | |
| Compound 2i | HER2 | Potent | |
| Compound 3h | HER2 | Potent | |
| Compound 3i | HER2 | Potent | |
| Compound 2h | EGFR | 0.102 ± 0.014 | |
| Compound 2i | EGFR | 0.097 ± 0.019 | |
| Compound 3h | EGFR | 0.128 ± 0.016 | |
| Compound 3i | EGFR | 0.181 ± 0.011 | |
| Erlotinib (Reference) | EGFR | 0.056 ± 0.012 | |
| Compound 35 | VEGFR-2 | 0.29 | |
| Compound 35 | FGFR-1 | 0.35 |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway involves the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Experimental Protocols for Key Assays
To ensure the reproducibility of biological assays, adherence to detailed and standardized protocols is crucial. Below are methodologies for common assays used to evaluate the anticancer activity of this compound compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Workflow:
Caption: A generalized workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., EGFR, VEGFR).
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
This compound compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, its substrate, and the this compound compound at various concentrations in the assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagent. The signal generated (e.g., luminescence, fluorescence) is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Factors Influencing Reproducibility
The variability in reported IC50 values and biological activities can be attributed to several factors:
-
Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time can alter their response to drugs.
-
Reagent Quality: Variations in the quality of media, sera, and other reagents can impact cell growth and assay performance.
-
Assay Conditions: Differences in incubation times, cell densities, and compound concentrations can lead to divergent results.
-
Data Analysis Methods: The mathematical models used to calculate IC50 values can influence the final reported value.
To enhance the reproducibility of biological assays for this compound compounds, researchers should strive for detailed reporting of experimental conditions, use authenticated cell lines, and employ standardized protocols whenever possible. Cross-validation of results using multiple assay formats can also provide a more comprehensive and reliable assessment of a compound's biological activity.
References
- 1. acgpubs.org [acgpubs.org]
- 2. This compound derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
